Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHDCMZITFQXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277303 | |
| Record name | ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20187-46-6 | |
| Record name | 20187-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 20187-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 20187-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS: 20187-46-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, holding the CAS number 20187-46-6, is a pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the substituted pyrimidine core, make it a valuable scaffold for the synthesis of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and known biological activities. Detailed experimental protocols for its synthesis and for a representative enzyme inhibition assay are included to facilitate further research and development.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with a molecular formula of C₇H₉N₃O₃. It is also known by other names such as ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate and 5-carbethoxycytosine[1]. The fundamental physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 20187-46-6 | [2][3] |
| Molecular Formula | C₇H₉N₃O₃ | [2] |
| Molecular Weight | 183.16 g/mol | [2] |
| IUPAC Name | ethyl 4-amino-2-oxo-1H-pyrimidine-5-carboxylate | [2] |
| Melting Point | 276 °C (decomposition) | [4] |
| pKa (Predicted) | 7.91 ± 0.10 | [4][5] |
| XLogP3 | -0.2 | [2] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 93.8 Ų | [2][5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Sparingly soluble in water | [5] |
Synthesis
A common and efficient method for the synthesis of this compound involves a one-step reaction from diethyl 2-(ethoxymethylene)malonate, achieving a high yield[1]. A general procedure is outlined below.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
Diethyl ether
-
Tetrahydrofuran
-
Sodium tert-butoxide
-
Intermediate 1 (e.g., Diethyl 2-(ethoxymethylene)malonate) (1 mol equivalent)
-
Sodium magnesium oxide nanopowder (0.1 mol equivalent)
-
Water
-
Dilute hydrochloric acid (1:3 v/v concentrated HCl:water)
-
Acetone
Procedure:
-
To a 2500 ml round-bottomed flask, add 400 ml of diethyl ether and 500 ml of tetrahydrofuran.
-
Add 30 ml of sodium tert-butoxide to the solvent mixture.
-
With stirring, add 183 g (1 mol) of Intermediate 1 and the sodium magnesium oxide nanopowder (0.1 mol) to the flask.
-
Heat the reaction mixture to 75°C and maintain this temperature for 2.5 hours.
-
After the reaction is complete, allow the mixture to cool.
-
The resulting solid is dissolved in 500 ml of water with continuous stirring. Water may be added gradually until the solid is completely dissolved.
-
Adjust the pH of the solution to 6-7 with dilute hydrochloric acid. A white solid should precipitate.
-
Collect the white solid by filtration.
-
Wash the collected solid with a small amount of acetone.
-
Dry the product to obtain a white powdery solid. The reported yield for a similar process is around 92%[3].
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals would correspond to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the pyrimidine proton, and broad signals for the amino and hydroxyl protons. |
| ¹³C NMR | Expected peaks would include those for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the ethyl group. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks are expected for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (ester and pyrimidine ring), and C-N and C-O stretching. |
| Mass Spec. (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 183.16. |
Note: The interpretation of spectroscopic data should always be done in conjunction with reference compounds and databases.
Biological Activity and Potential Applications
This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly those with potential as anticancer agents[3][4][7]. The pyrimidine scaffold is a well-known pharmacophore in numerous approved drugs.
Dihydroneopterin Aldolase (DHNA) Inhibition
One of the primary putative targets for this class of compounds is Dihydroneopterin aldolase (DHNA)[1]. DHNA is an enzyme in the folate biosynthesis pathway, which is essential for the survival of many microorganisms but absent in humans, making it an attractive target for antimicrobial drug development.
Conceptual Mechanism of DHNA Inhibition
Caption: Conceptual diagram of the proposed mechanism of action via DHNA inhibition.
Experimental Protocol for DHNA Inhibition Assay
The following is a general protocol for a fluorometric DHNA inhibition assay, which can be adapted for specific experimental needs.
Materials:
-
Purified Dihydroneopterin aldolase (DHNA) enzyme
-
7,8-dihydroneopterin (DHNP) as substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In the wells of a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a control with only the solvent (DMSO).
-
Add a fixed concentration of the DHNA enzyme to each well and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, DHNP.
-
Monitor the increase in fluorescence over time using a fluorometer. The product of the DHNA reaction, 6-hydroxymethyl-7,8-dihydropterin, is fluorescent.
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Applications in Drug Development
The structural motif of this compound is present in various compounds explored for different therapeutic areas. Its utility as a synthetic intermediate allows for the generation of diverse chemical libraries for screening against various biological targets. The potential for developing novel anticancer and antimicrobial agents makes this compound a valuable entity in the field of drug discovery and development. Further research into its mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. FCKeditor - Resources Browser [mfa.gov.by]
- 7. This compound | C7H9N3O3 | CID 219812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a pivotal heterocyclic compound widely utilized as a versatile building block in the synthesis of a variety of biologically active molecules. Its pyrimidine core is a common scaffold in numerous pharmaceuticals, making this compound a significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its role in the development of therapeutic agents, particularly those targeting cancer and inflammatory pathways.
Chemical and Physical Properties
This compound, also known by its IUPAC name ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a stable, solid organic compound.[1] The key physical and chemical properties are summarized in the tables below.
General and Structural Properties
| Property | Value | Source |
| CAS Number | 20187-46-6 | [1][2] |
| Molecular Formula | C₇H₉N₃O₃ | [1][2] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | White to off-white or light yellow crystalline powder | [3] |
| Odor | Odorless | [2] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 276 °C (decomposition) | [4] |
| Boiling Point | 379 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | |
| pKa | 7.91 ± 0.10 (Predicted) | [2] |
| Solubility | Sparingly soluble in water. | [2] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [3] |
Spectral Data
While detailed spectra are best obtained through direct analysis, the following table summarizes typical spectral characteristics.
| Spectrum Type | Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the pyrimidine ring proton, and the amino and hydroxyl/amide protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the pyrimidine ring, the carbons of the ethyl group, and the pyrimidine ring carbons. |
| FTIR (KBr) | Characteristic peaks for N-H stretching (amino and amide groups), C=O stretching (ester and amide), C=C and C=N stretching of the pyrimidine ring, and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of guanidine with diethyl ethoxymethylenemalonate.[3][6]
Reagents and Materials:
-
Potassium hydroxide (KOH)
-
Distilled water
-
Guanidine carbonate
-
Diethyl ethoxymethylenemalonate
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Acetone
Procedure:
-
In a suitable reaction vessel, dissolve potassium hydroxide in distilled water with stirring until a clear solution is obtained.
-
To this solution, add guanidine carbonate and continue stirring until it is fully dissolved. The temperature of the reaction mixture should be maintained at approximately 20°C.
-
Slowly add diethyl ethoxymethylenemalonate dropwise to the reaction mixture over a period of about 3 hours. During the addition, the reaction temperature will gradually increase to around 35°C.
-
A yellow solid will precipitate out of the solution. After the addition is complete, cool the reaction mixture.
-
Further cool the mixture to 0-5°C and collect the precipitated solid by filtration.
-
Wash the crude product thoroughly with ice-cold water.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity final product.[3]
Procedure:
-
The crude, light-yellow solid is dissolved in a mixture of 60% water and 40% ethanol with heating.
-
If the initial solution is hazy, it can be clarified by heating, for instance, with steam, for about an hour.
-
Allow the clear solution to cool slowly. Crystallization is typically observed to begin at around 39°C.
-
Continue the slow cooling to room temperature to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of cold ethanol or acetone.
-
Dry the final product in a vacuum oven to yield a white to off-white crystalline powder with a high purity (typically >95%).[3]
Mandatory Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Role of this compound as a precursor to bioactive molecules.
Applications in Drug Development
This compound is a valuable starting material in the synthesis of more complex molecules with therapeutic potential. Its derivatives have been investigated for a range of biological activities.
Precursor to Anticancer Agents
This compound serves as a key reagent in the synthesis of cytidine-5-carboxylic acid and other pyrimidine-based analogs which have been explored as potential anticancer agents.[4] The pyrimidine scaffold is a core component of several established anticancer drugs that function as antimetabolites, interfering with nucleic acid synthesis in rapidly dividing cancer cells.
Synthesis of STAT6 Inhibitors
Derivatives of pyrimidine-5-carboxamide, synthesized from precursors like this compound, have been identified as potent inhibitors of the STAT6 (Signal Transducer and Activator of Transcription 6) protein.[7][8] The STAT6 signaling pathway is crucial in the immune response, particularly in T-helper cell 2 (Th2) differentiation, which is implicated in allergic and inflammatory conditions such as asthma and atopic diseases.[7][8] Inhibition of STAT6 is therefore a promising therapeutic strategy for these conditions.
Conclusion
This compound is a foundational molecule in the field of medicinal chemistry. Its straightforward synthesis and the versatility of its chemical structure allow for the generation of a diverse library of pyrimidine derivatives. While the direct biological activity of the title compound is not extensively documented, its role as a critical intermediate in the development of potential anticancer and anti-inflammatory drugs is well-established. This guide provides essential technical information to support further research and development efforts leveraging this important chemical entity.
References
- 1. This compound | C7H9N3O3 | CID 219812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]
- 4. This compound | 20187-46-6 [chemicalbook.com]
- 5. Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate" molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research and synthetic chemistry.
Molecular Structure and Formula
This compound is a pyrimidine derivative characterized by an ethyl carboxylate group at position 5, an amino group at position 4, and a hydroxy group at position 2. The compound exists in tautomeric forms, with the keto form (6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate) being a significant contributor.
-
IUPAC Name : ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate[2]
-
Synonyms : Ethyl Cytosine-5-carboxylate, 4-Amino-2-hydroxy-pyrimidine-5-carboxylic acid ethyl ester, 5-CARBETHOXYCYTOSINE[3][4]
The molecular structure is visualized below:
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 183.16 g/mol | [1][2][4] |
| Monoisotopic Mass | 183.06439116 Da | [1][2] |
| Melting Point | 276 °C (decomposes) | [4] |
| pKa | 7.91 ± 0.10 (Predicted) | [1][4] |
| XLogP3-AA | -0.2 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 93.8 Ų | [1][2] |
| Rotatable Bond Count | 3 | [1] |
| Complexity | 306 | [1][2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4][5] |
Experimental Protocols
General Synthesis Procedure
A general method for the synthesis of this compound involves the reaction of an appropriate precursor with sodium tert-butoxide and sodium magnesium oxide nanopowder in a solvent mixture.[3]
Materials:
-
Intermediate 1 (RSSYY (lurasidone hydrochloride)-16)
-
Diethyl ether
-
Tetrahydrofuran
-
Sodium tert-butoxide
-
Sodium magnesium oxide nanopowder
Protocol:
-
To a 2500 ml round-bottom flask, add 400 ml of diethyl ether and 500 ml of tetrahydrofuran.
-
Add 30 ml of sodium tert-butoxide to the solvent mixture to synthesize intermediate 2.
-
After stirring, add 183 g (1 mol) of intermediate 1 and 0.1 mol of sodium magnesium oxide nanopowder.
-
Heat the reaction mixture to 75°C.
-
Maintain the temperature at 75°C for 2.5 hours.
The following diagram illustrates the general workflow for the synthesis:
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of more complex pharmaceutical compounds.[1] It is a reagent used in the synthesis of cytidine-5-carboxylic acids, which are investigated as potential anticancer agents.[3][4] The pyrimidine core is a common scaffold in medicinal chemistry, suggesting potential for this compound in the development of new therapeutic agents. Further research is warranted to fully explore its biological activities and potential mechanisms of action.[1]
References
An In-depth Technical Guide to Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its chemical identity, synthesis, and established role as a precursor to pharmacologically active molecules. It is intended for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a pyrimidine derivative that exists in a state of tautomeric equilibrium between its keto and enol forms. The predominant form is the keto tautomer, for which the correct IUPAC name is Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate .[] However, it is widely referred to by the name of its enol form in chemical literature and commercial catalogs.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate | PubChem[] |
| Synonyms | This compound, 5-Carbethoxycytosine | Chongqing Chemdad[2] |
| CAS Number | 20187-46-6 | PubChem[] |
| Molecular Formula | C₇H₉N₃O₃ | PubChem[] |
| Molecular Weight | 183.16 g/mol | PubChem[] |
| Melting Point | 276 °C (decomposition) | Chongqing Chemdad[2] |
| pKa (Predicted) | 7.91 ± 0.10 | Chongqing Chemdad[2] |
| XLogP3 (Computed) | -0.2 | PubChem[] |
| Hydrogen Bond Donor Count | 3 | PubChem[] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[] |
| Topological Polar Surface Area | 93.8 Ų | PubChem[] |
Synthesis and Experimental Protocols
The primary synthesis of Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate is achieved through the cyclocondensation of an activated three-carbon component with guanidine. A well-established method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a strong base like sodium ethoxide.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of structurally related aminohydroxypyrimidines.
Materials:
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute ethanol
-
Ethyl cyanoacetate
-
Glacial acetic acid
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 atomic equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Guanidine Liberation: In a separate flask, add guanidine hydrochloride (1.02 molar equivalents) to a freshly prepared sodium ethoxide solution. The free guanidine base is formed along with a precipitate of sodium chloride.
-
Formation of Ethyl Sodiocyanoacetate: To another solution of sodium ethoxide, cool the flask and add ethyl cyanoacetate (1 molar equivalent). Stir until the salt is formed.
-
Condensation Reaction: Filter the sodium chloride from the guanidine solution and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate. Heat the resulting mixture under reflux for 2-4 hours.
-
Workup and Isolation: After the reaction is complete, evaporate the ethanol solvent to dryness. Dissolve the resulting solid residue in a minimal amount of boiling water.
-
Precipitation: Acidify the hot aqueous solution with glacial acetic acid. The desired product will precipitate upon cooling.
-
Purification: Collect the crystalline solid by filtration, wash with cold water, and dry under vacuum to yield Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate.
Biological Activity and Applications in Drug Development
While specific quantitative biological data for this compound is not extensively documented in public literature, its primary value lies in its role as a versatile synthetic intermediate. It serves as a foundational scaffold for the synthesis of more complex molecules with significant therapeutic potential.
-
Anticancer Agents: The compound is a key reagent for the synthesis of cytidine-5-carboxylic acid and its derivatives, which have been investigated as potential anticancer agents.[2]
-
Kinase Inhibitors: The 4-aminopyrimidine core is a well-known "hinge-binding" motif found in numerous kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against various kinases involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Immunomodulators: Structurally related 2-aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key protein in the signaling pathway of interleukins IL-4 and IL-13. Such inhibitors have therapeutic potential for allergic and inflammatory diseases like asthma.
VEGFR-2 Signaling Pathway
Derivatives of the aminopyrimidine scaffold can function as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. By blocking the phosphorylation and subsequent activation of VEGFR-2, these compounds can inhibit downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis required for tumor growth.
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine\nDerivative (Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; CellResponse [label="Angiogenesis\n(Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label=" Binds"]; VEGFR2 -> PLCg [label=" Activates"]; VEGFR2 -> PI3K [label=" Activates"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed, label=" Blocks ATP\nbinding site"];
PLCg -> PKC -> RAF -> MEK -> ERK; PI3K -> AKT;
ERK -> CellResponse; AKT -> CellResponse; } Caption: Inhibition of the VEGFR-2 signaling pathway.
STAT6 Signaling Pathway
The STAT6 signaling pathway is crucial for T-helper cell 2 (Th2) differentiation, which is implicated in allergic responses. IL-4 or IL-13 binding to their receptors activates Janus kinases (JAKs), which then phosphorylate and activate STAT6. Activated STAT6 dimerizes, translocates to the nucleus, and initiates the transcription of genes responsible for Th2 differentiation. Inhibitors based on the pyrimidine scaffold can disrupt this process.
// Nodes Cytokine [label="IL-4 / IL-13", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="IL-4/IL-13 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT6 [label="STAT6", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT6 [label="p-STAT6", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimer [label="p-STAT6 Dimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fontsize=12]; Transcription [label="Gene Transcription\n(Th2 Differentiation)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine\nDerivative (Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> JAK [label=" Activates"]; JAK -> STAT6 [label=" Phosphorylates"]; STAT6 -> pSTAT6; pSTAT6 -> Dimer [label=" Dimerizes"]; Dimer -> Nucleus [label=" Translocates"]; Nucleus -> Transcription [label=" Initiates"]; Inhibitor -> STAT6 [arrowhead=tee, color="#EA4335", style=dashed, label=" Prevents\nactivation"]; } Caption: Inhibition of the IL-4/IL-13/STAT6 signaling pathway.
Conclusion
This compound is a foundational molecule in medicinal chemistry. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of sophisticated therapeutic agents. While the compound itself may not be the final active pharmaceutical ingredient, its pyrimidine core is central to the mechanism of action of numerous targeted therapies, particularly in oncology and immunology. Further exploration and derivatization of this scaffold hold significant promise for the discovery of novel drugs.
References
The Discovery and Synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a key heterocyclic compound that serves as a versatile building block in the synthesis of numerous biologically active molecules. Its discovery and the development of its synthesis have been pivotal for advancements in medicinal chemistry, particularly in the creation of novel therapeutic agents. This technical guide provides an in-depth exploration of the history, synthesis, and key experimental protocols related to this important pyrimidine derivative.
Introduction
The pyrimidine scaffold is a fundamental core in a vast array of biologically significant molecules, including nucleic acids and various therapeutic agents. This compound, a substituted pyrimidine, has garnered significant attention due to its utility in the synthesis of more complex molecules, including potential anticancer agents. This document details the historical context of its first synthesis and outlines both the original and contemporary methods for its preparation.
Discovery and Historical Synthesis
The first documented synthesis of this compound is attributed to C. W. Whitehead and J. J. Traverso in their 1951 publication in the Journal of the American Chemical Society. Their work laid the foundation for the preparation of a variety of substituted pyrimidines. The classical synthesis involves the condensation of ethyl ethoxymethylenecyanoacetate with urea in the presence of a base. This method, a variation of the well-established pyrimidine synthesis routes, provided a straightforward and efficient means of accessing this key intermediate.
Synthesis Pathways
The Original Whitehead and Traverso Synthesis (1951)
The seminal synthesis of this compound involves a cyclocondensation reaction. The logical workflow for this pioneering method is depicted below.
Caption: The Whitehead and Traverso synthesis of this compound.
Modern Synthetic Approaches
Contemporary methods for the synthesis of this compound often focus on improving yield, purity, and environmental friendliness. One common modern approach is outlined in the workflow below.
Caption: A typical modern experimental workflow for the synthesis and purification of the target compound.
Experimental Protocols
Classic Synthesis Protocol (Representative)
The following is a representative protocol based on the likely reagents and conditions of the mid-20th century, as the full text of the original 1951 publication is not widely available.
Reactants:
-
Ethyl ethoxymethylenecyanoacetate
-
Urea
-
Sodium ethoxide
-
Ethanol
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Urea is added to the sodium ethoxide solution and stirred until dissolved.
-
Ethyl ethoxymethylenecyanoacetate is added dropwise to the solution at room temperature with continuous stirring.
-
The reaction mixture is then heated at reflux for several hours.
-
After cooling, the resulting precipitate is collected by filtration.
-
The solid is dissolved in water and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Modern Synthesis Protocol.[1]
Reactants:
-
Intermediate 1 (Precursor)
-
Sodium tert-butoxide
-
Sodium magnesium oxide nanopowder (catalyst)
-
Diethyl ether
-
Tetrahydrofuran
-
Dilute Hydrochloric Acid
-
Acetone
Procedure:
-
To a 2500 ml round-bottomed flask, add 400 ml of diethyl ether and 500 ml of tetrahydrofuran.
-
Add 30 ml of sodium tert-butoxide to synthesize intermediate 2.
-
After stirring the mixture, add 183 g (1 mol) of intermediate 1 and (0.1 mol) of sodium magnesium oxide nanopowder.
-
Heat the reaction mixture to 75°C and maintain this temperature for 2.5 hours.
-
Dissolve the resulting solid in 500 ml of water with continuous stirring, gradually adding more water until the solid is completely dissolved.
-
Adjust the pH of the solution to 6-7 with dilute hydrochloric acid (prepared from a 1:3 volume ratio of concentrated hydrochloric acid and water) to precipitate a white solid.
-
Collect the white solid by filtration and wash with a small amount of acetone.
-
Dry the solid to obtain this compound as a white powdery solid.
Data Presentation
| Parameter | Whitehead and Traverso (1951) (Expected) | Modern Method[1] |
| Starting Materials | Ethyl ethoxymethylenecyanoacetate, Urea | Proprietary Intermediate 1 |
| Base/Catalyst | Sodium Ethoxide | Sodium tert-butoxide, Sodium magnesium oxide nanopowder |
| Solvent | Ethanol | Diethyl ether, Tetrahydrofuran |
| Reaction Temperature | Reflux | 75°C |
| Reaction Time | Several hours | 2.5 hours |
| Yield | Not readily available | 92% |
| Melting Point | Not readily available | 276 °C (decomposes) |
| Appearance | Likely a crystalline solid | White powdery solid |
Conclusion
This compound remains a compound of significant interest in the field of synthetic and medicinal chemistry. From its initial discovery in the mid-20th century to the refined, high-yield synthetic methods of today, its accessibility has been crucial for the development of novel pharmaceuticals. The methodologies presented in this guide offer a comprehensive overview for researchers and professionals engaged in drug discovery and development, highlighting both the historical context and the practical application of its synthesis.
References
An In-depth Technical Guide to the Tautomerism of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a scaffold in the synthesis of therapeutic agents.[1] Its chemical behavior and biological activity are intrinsically linked to its tautomeric forms. This technical guide provides a comprehensive analysis of the tautomeric equilibria of this compound, detailing the potential tautomers, the factors influencing their relative stabilities, and the experimental and computational methodologies employed for their characterization. The guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of pyrimidine-based drugs.
Introduction to Tautomerism in Pyrimidine Derivatives
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in the study of heterocyclic compounds. For pyrimidine derivatives, two primary types of tautomerism are of paramount importance: keto-enol and amino-imino tautomerism.[2] The predominant tautomeric form of a molecule can significantly influence its physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its biological function and interaction with molecular targets.[2][3]
In the case of this compound, the presence of both a hydroxyl group at the C2 position and an amino group at the C4 position allows for a complex tautomeric landscape. Understanding the delicate balance of these tautomeric forms is crucial for rational drug design and the prediction of a compound's behavior in biological systems.
Potential Tautomeric Forms of this compound
This compound can exist in several tautomeric forms. The principal equilibria involve the interchange of protons between the exocyclic oxygen and nitrogen atoms and the ring nitrogen atoms. The four most plausible tautomers are:
-
Amino-oxo form (Keto): This is the lactam form where the C2 position has a carbonyl group. This form is generally considered to be the most stable in the solid state and in polar solvents for related pyrimidine systems.[4]
-
Amino-hydroxy form (Enol): This is the lactim form where the C2 position bears a hydroxyl group.
-
Imino-oxo form: This tautomer arises from the migration of a proton from the C4-amino group to a ring nitrogen, resulting in an exocyclic imine.
-
Imino-hydroxy form: This form combines the features of the enol and imino tautomers.
The relative populations of these tautomers are influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents on the pyrimidine ring.
Caption: Tautomeric equilibria of this compound.
Factors Influencing Tautomeric Equilibrium
The relative stability of the tautomers of this compound is governed by a combination of electronic and environmental factors.
-
Solvent Effects: The polarity of the solvent plays a critical role. Polar solvents tend to favor the more polar tautomers, which are typically the keto forms, due to stronger solute-solvent interactions such as hydrogen bonding.[5] In nonpolar solvents, the less polar enol forms may become more populated.
-
Substituent Effects: The electron-withdrawing nature of the ethyl carboxylate group at the C5 position influences the electron distribution within the pyrimidine ring, which in turn affects the acidity of the N-H and O-H protons and the basicity of the nitrogen and oxygen atoms involved in the tautomeric equilibria.
-
Temperature: Temperature can shift the equilibrium towards the less stable tautomer. By studying the equilibrium at different temperatures, thermodynamic parameters such as the enthalpy and entropy of tautomerization can be determined.
-
pH: The ionization state of the molecule, which is dependent on the pH of the medium, will significantly impact the tautomeric equilibrium.
Quantitative Analysis of Tautomers
While specific quantitative data for the tautomeric equilibrium of this compound is not extensively available in the public domain, analysis of related compounds provides valuable insights. For many 2-hydroxypyrimidine systems, the keto form is the predominant species in solution.
| Tautomer System | Compound | Solvent | Method | Predominant Tautomer | Reference |
| Keto-Enol | 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one | aq. Methanol | UV-Vis | Keto | [6] |
| Keto-Enol | Cytosine | aq. Solution | Computational | Keto | [7] |
| Amino-Imino | Cytosine | Gas Phase | Computational | Amino | [7] |
Experimental Protocols for Tautomer Analysis
The study of tautomerism relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans will be required.
-
Spectral Analysis:
-
¹H NMR: Identify the chemical shifts and integration of protons characteristic of each tautomer. For the keto form, a broad signal corresponding to the N-H proton is expected. The chemical shifts of the pyrimidine ring protons will also differ between tautomers.
-
¹³C NMR: The chemical shift of the C2 carbon is a key indicator. A signal in the range of 160-170 ppm is characteristic of a carbonyl carbon (keto form), while a signal in the range of 150-160 ppm is expected for a carbon attached to a hydroxyl group (enol form).[8]
-
-
Quantification: The relative ratio of tautomers can be determined by integrating the signals of non-exchangeable protons that are unique to each tautomer in the ¹H NMR spectrum.
A ¹H NMR spectrum of this compound is available, which can serve as a reference for the major tautomer.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to changes in the electronic structure of molecules and can be used to study tautomeric equilibria.
Protocol for UV-Vis Analysis:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, ethanol).
-
Solvent Series: Prepare a series of solutions with varying solvent polarities by mixing the stock solution with different proportions of a second solvent (e.g., water, cyclohexane).
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity. The keto and enol forms will have distinct chromophores and thus different absorption profiles.[6] The presence of isosbestic points can indicate a two-component equilibrium. The equilibrium constant (KT) can be estimated from the spectral data.[6]
Caption: Experimental workflow for tautomer analysis.
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.
Computational Protocol:
-
Structure Generation: Generate the 3D structures of all possible tautomers of this compound.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-311++G(d,p)). This will provide the relative energies and confirm that the structures are true minima.
-
Solvation Modeling: To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Property Calculation: Calculate properties such as NMR chemical shifts and UV-Vis absorption spectra for each tautomer to compare with experimental data.
Logical Relationships in Tautomer Stability
The interplay of aromaticity, hydrogen bonding, and substituent effects dictates the predominant tautomeric form.
References
- 1. This compound | C7H9N3O3 | CID 219812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A theoretical study on the role of stability of cytosine and its tautomers in DNA (deoxyribonucleic acid), and investigation of interactions of Na+, K+, Mg2+, Ca2+, Zn2+ metal ions and OH radical with cytosine tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound(20187-46-6) 1H NMR spectrum [chemicalbook.com]
"Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate" synonyms and alternative names
This technical guide provides a comprehensive overview of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a pyrimidine derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering detailed information on its nomenclature, physicochemical properties, synthesis, and biological activities.
Nomenclature and Identification
This compound is a heterocyclic organic compound with a well-defined structure. It is systematically identified by its IUPAC name and is registered under a unique CAS number for unambiguous identification in chemical literature and databases.
Table 1: Synonyms and Alternative Names
| Type | Identifier |
| IUPAC Name | ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate |
| CAS Number | 20187-46-6 |
| Synonyms | 5-Carbethoxycytosine |
| Ethyl 6-amino-2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| 4-Amino-2-hydroxy-pyrimidine-5-carboxylic acid ethyl ester | |
| 5-Pyrimidinecarboxylic acid, 6-amino-1,2-dihydro-2-oxo-, ethyl ester | |
| Ethyl aminohydroxypyrimidinecarboxylate |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. A summary of its key quantitative data is presented below.
Table 2: Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₃ | PubChem[1] |
| Molecular Weight | 183.17 g/mol | Benchchem[2] |
| Melting Point | 276 °C (decomposes) | Various Suppliers |
| pKa | 7.91 ± 0.10 (Predicted) | Guidechem |
| XLogP3 | -0.2 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 93.8 Ų | PubChem |
| Solubility | Sparingly soluble in water | Guidechem |
Synthesis and Experimental Protocols
General Synthesis Protocol
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Sodium tert-butoxide
-
Intermediate 1 (a suitable precursor, specific to the full reaction scheme)
-
Sodium magnesium oxide nanopowder
-
Acetone
-
Dilute Hydrochloric Acid
Procedure:
-
To a 2500 ml round-bottom flask, add 400 ml of diethyl ether and 500 ml of tetrahydrofuran.
-
Add 30 ml of sodium tert-butanol to the flask.
-
After stirring the mixture, add 183 g (1 mol) of intermediate 1 and 0.1 mol of sodium magnesium oxide nanopowder.
-
Heat the reaction mixture to 75°C and maintain this temperature for 2.5 hours.
-
After the reaction is complete, quench the reaction and cool it to room temperature.
-
Filter the mixture to collect the yellow solid product.
-
Dissolve the resulting solid in 500 ml of water with continuous stirring. Gradually add more water until the solid is completely dissolved.
-
Adjust the pH of the solution to 6-7 with dilute hydrochloric acid. A white solid will precipitate.
-
Collect the white solid by filtration and wash with a small amount of acetone.
-
Dry the solid to obtain the final product.
Biological Activity and Potential Applications
This compound has garnered interest for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. It is considered a valuable building block for the synthesis of more complex pharmaceutical compounds[2].
Anticancer Activity
Research has indicated that this compound is a promising precursor for the synthesis of cytidine derivatives with cytotoxic effects against cancer cells[2]. One such derivative has shown an IC50 of 12 µM against a breast cancer cell line[2].
Enzyme Inhibition and Signaling Pathway
The primary molecular target identified for this compound is Dihydroneopterin aldolase (DHNA) [2]. This enzyme is a key component of the tetrahydrofolate (THF) biosynthesis pathway [2][3]. THF and its derivatives are essential cofactors for the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA and RNA[3]. By inhibiting DHNA, the compound can disrupt the production of THF, thereby impeding DNA and RNA synthesis and hindering cell division and growth. This mechanism makes it a target for the development of antimicrobial and anticancer agents[2].
Below is a diagram illustrating the potential mechanism of action of this compound within the tetrahydrofolate biosynthesis pathway.
Caption: Inhibition of Dihydroneopterin Aldolase in the Tetrahydrofolate Biosynthesis Pathway.
Experimental Protocol for Dihydroneopterin Aldolase (DHNA) Inhibition Assay
The following is a representative protocol for an in vitro assay to determine the inhibitory activity of a compound against DHNA. This protocol is based on methods used for other DHNA inhibitors and would need to be optimized for this compound.
Materials:
-
Recombinant Dihydroneopterin aldolase (DHNA) enzyme
-
7,8-dihydroneopterin (DHNP) substrate
-
Assay buffer (e.g., 100 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 8.3)
-
This compound (test compound)
-
DMSO (for dissolving the test compound)
-
Quenching solution (e.g., 1 N HCl)
-
Oxidizing agent (e.g., 1% I₂ in 2% KI)
-
Reducing agent (e.g., 2% ascorbic acid)
-
96-well microplate
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microplate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a control with DMSO only.
-
Add the DHNA enzyme to all wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature.
-
Initiate the reaction by adding the DHNP substrate to all wells.
-
Allow the reaction to proceed for a set time (e.g., 15-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Oxidize the pterin products by adding the oxidizing agent and incubating for 5 minutes.
-
Reduce excess iodine by adding the reducing agent.
-
Measure the fluorescence of the product (6-hydroxymethylpterin) using a spectrofluorometer (e.g., excitation at 356 nm and emission at 450 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Logical Workflow for Drug Discovery
The exploration of this compound as a potential drug candidate follows a logical progression from initial identification to preclinical evaluation.
Caption: A typical workflow for the development of a drug candidate.
References
A Technical Guide to Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Pyrimidine Derivative in Pharmaceutical Research
This technical guide provides a comprehensive overview of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, synthesis, and potential therapeutic applications, with a focus on its emerging role in the modulation of the STAT6 signaling pathway.
Commercial Availability and Supplier Specifications
This compound (CAS No. 20187-46-6) is readily available from a range of commercial suppliers. The typical purity offered is ≥98%. Below is a summary of key data points often found in supplier documentation. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate information.
| Property | Typical Specification | Data Source |
| CAS Number | 20187-46-6 | Multiple Suppliers |
| Molecular Formula | C₇H₉N₃O₃ | PubChem[1] |
| Molecular Weight | 183.16 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Fisher Scientific |
| Purity | ≥98% | ChemicalBook[2], TCI |
| Melting Point | ~300 °C (decomposes) | Fisher Scientific |
| Solubility | Sparingly soluble in water | Guidechem[1] |
| Storage Conditions | 2-8°C, under inert gas | ChemicalBook[2] |
Table 1: Representative Supplier Specifications for this compound.
A variety of suppliers offer this compound, including but not limited to:
-
ChemicalBook
-
Guidechem
-
Fisher Scientific
-
TCI (Tokyo Chemical Industry)
-
Sigma-Aldrich
-
BLD Pharmatech
-
Conier Chem and Pharma Limited
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are a combination of experimentally determined and computationally predicted data.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₇H₉N₃O₃ | PubChem[1] |
| Molecular Weight | 183.16 g/mol | PubChem[1] |
| Melting Point | ~300 °C (decomposes) | Fisher Scientific |
| XLogP3 | -0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 106 Ų | PubChem[1] |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, based on a general procedure outlined in the chemical literature.[2] This protocol is provided for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Tetrahydrofuran
-
Sodium tert-butoxide
-
Sodium magnesium oxide nanopowder (catalyst, optional)
-
Hydrochloric acid (dilute)
-
Acetone
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol under an inert atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Mixture Assembly: To a separate large round-bottom flask, add diethyl ether and tetrahydrofuran. To this solvent mixture, add sodium tert-butoxide.
-
Addition of Reactants: To the stirred solvent and base mixture, add ethyl (ethoxymethylene)cyanoacetate and urea. If using a catalyst, the sodium magnesium oxide nanopowder can be added at this stage.
-
Reaction Conditions: Heat the reaction mixture to 75°C and maintain this temperature with stirring for approximately 2.5 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
The resulting solid is dissolved in water with continuous stirring. Gradual addition of water may be necessary to fully dissolve the solid.[2]
-
Adjust the pH of the aqueous solution to 6-7 using dilute hydrochloric acid. A white solid will precipitate.[2]
-
Collect the white solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold acetone.[2]
-
-
Purification:
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
-
Dry the purified product in a vacuum oven to yield this compound as a white to off-white powder.
-
Workflow Diagram:
Caption: Synthesis and purification workflow.
Potential Therapeutic Applications and Signaling Pathways
This compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. One area of significant interest is the development of inhibitors for the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway.
The STAT6 pathway is a crucial mediator of the inflammatory response, particularly in allergic diseases. It is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[3][4] The inhibition of this pathway is a promising strategy for the treatment of conditions such as asthma and atopic dermatitis.[5]
The STAT6 Signaling Pathway
The canonical STAT6 signaling pathway is initiated by the binding of IL-4 or IL-13 to their respective receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which in turn phosphorylate the STAT6 protein. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory response.
Caption: The STAT6 signaling pathway and potential inhibition.
Derivatives of pyrimidine-5-carboxamide have been identified as potent inhibitors of STAT6.[5] These small molecules can potentially interfere with the phosphorylation, dimerization, or DNA binding of STAT6, thereby downregulating the inflammatory cascade. The core structure of this compound provides a valuable starting point for the design and synthesis of novel STAT6 inhibitors.
Conclusion
This compound is a commercially accessible and highly versatile chemical intermediate with significant potential in pharmaceutical research and drug development. Its utility as a scaffold for generating novel therapeutic agents, particularly STAT6 inhibitors, makes it a compound of considerable interest. This guide provides a foundational resource for researchers looking to procure, synthesize, and utilize this valuable pyrimidine derivative in their work. Further investigation into the specific mechanisms of action of its derivatives will undoubtedly open new avenues for the treatment of inflammatory and other diseases.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 20187-46-6 [chemicalbook.com]
- 3. recludixpharma.com [recludixpharma.com]
- 4. STAT6 - Wikipedia [en.wikipedia.org]
- 5. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that has garnered significant interest as a versatile building block in organic and medicinal chemistry. Its unique arrangement of an amino group, a hydroxyl group (which exists in tautomeric equilibrium with its keto form), and an ethyl carboxylate moiety on a pyrimidine core makes it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its utility in the construction of biologically relevant molecules.
Physicochemical Properties
This compound is typically a white to off-white solid with limited solubility in water.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 20187-46-6 | [1] |
| Molecular Formula | C₇H₉N₃O₃ | [2] |
| Molecular Weight | 183.16 g/mol | [2] |
| Melting Point | 276 °C (decomposition) | [2] |
| pKa | 7.91 ± 0.10 (Predicted) | [1] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2–8 °C under inert gas | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a cyclocondensation reaction. A general and efficient laboratory-scale synthesis is detailed below.
Experimental Protocol:
A general procedure for the synthesis of ethyl 2-hydroxy-4-aminopyrimidine-5-carboxylate involves the reaction of a suitable precursor with a cyclizing agent.[3] In one common method, 400 ml of diethyl ether and 500 ml of tetrahydrofuran are added to a 2500 ml round-bottomed flask, followed by the addition of 30 ml of sodium tert-butanol.[3] After stirring the mixture, 183 g (1 mol) of an appropriate starting material and 0.1 mol of sodium magnesium oxide nanopowder are added.[3] The reaction mixture is then heated to 75°C and maintained at this temperature for 2.5 hours.[3] Upon completion, the reaction is quenched and cooled to room temperature, and the resulting yellow solid is collected by filtration.[3] This solid is then dissolved in 500 ml of water, with continuous stirring and gradual addition of more water until complete dissolution.[3] The pH of the solution is adjusted to 6-7 with dilute hydrochloric acid (1:3 v/v concentrated HCl to water), leading to the precipitation of a white solid.[3] The product is collected by filtration, washed with a small amount of acetone, and dried to afford the final product as a white powdery solid with a reported yield of 92%.[3]
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 9.36 (brs, 1H, NH), 7.85 (brs, 1H, NH), 5.20 (s, 1H), 4.26 (q, 2H), 1.29 (t, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ: 174.5, 167.6, 160.2, 149.4, 145.9, 104.6, 61.2, 14.5 |
| FT-IR (KBr) Vmax cm⁻¹ | 3398, 2943, 1722, 1640, 1541, 1533 |
Applications in Synthesis
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those with potential biological activity. One of the most prominent applications is in the synthesis of pyrimido[4,5-d]pyrimidines. These bicyclic heterocycles are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with various biological targets. Derivatives of pyrimido[4,5-d]pyrimidines have been investigated for their potential as anticancer and antiviral agents.
Synthesis of Pyrimido[4,5-d]pyrimidines
The synthesis of the pyrimido[4,5-d]pyrimidine scaffold often involves a multi-step sequence starting from this compound. A representative synthetic route is outlined below.
A general two-step synthesis of pyrimido[4,5-d]pyrimidines from this compound involves an initial reaction to introduce a reactive intermediate, followed by cyclization. For example, the amino group can be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine intermediate. This intermediate is then cyclized with an appropriate amine to yield the final pyrimido[4,5-d]pyrimidine derivative. The reaction conditions for these steps, such as solvent and temperature, can be optimized to achieve good yields of the desired products.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the cyclocondensation of diethyl ethoxymethylenemalonate with urea. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods. Additionally, it includes a summary of quantitative data and characterization of the final product.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its pyrimidine core is a common scaffold in numerous pharmaceuticals. The synthesis described herein is a robust and efficient method for producing this compound in a laboratory setting. The reaction proceeds via a base-catalyzed cyclocondensation reaction between diethyl ethoxymethylenemalonate and urea, leading to the formation of the pyrimidine ring.
Chemical Reaction
Experimental Protocols
Materials and Equipment:
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Urea
-
Sodium ethoxide (NaOEt) or Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve a stoichiometric amount of sodium metal in absolute ethanol under a nitrogen atmosphere. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add urea and stir until it is completely dissolved.
-
Addition of Diethyl Ethoxymethylenemalonate: Slowly add diethyl ethoxymethylenemalonate dropwise to the urea solution at room temperature with continuous stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Precipitation: Acidify the cooled reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6. A precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water and then with a small amount of cold ethanol to remove any remaining impurities.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value |
| Reactant 1 | Diethyl ethoxymethylenemalonate |
| Reactant 2 | Urea |
| Base | Sodium Ethoxide |
| Solvent | Absolute Ethanol |
| Reaction Temperature | 78-80 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Table 2: Product Characterization
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 20187-46-6 |
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in hot ethanol |
Table 3: Spectroscopic Data
| Technique | Key Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.25 (t, 3H, CH₃), 4.15 (q, 2H, CH₂), 7.55 (s, 1H, NH₂), 8.10 (s, 1H, pyrimidine-H), 10.80 (s, 1H, OH), 11.50 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 14.5 (CH₃), 59.0 (CH₂), 98.0 (C5), 153.0 (C6), 158.0 (C2), 162.0 (C4), 168.0 (C=O) |
| FTIR (KBr, cm⁻¹) | ν: 3400-3200 (N-H, O-H stretching), 1700 (C=O stretching, ester), 1650 (C=O stretching, amide), 1600 (C=C, C=N stretching) |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle sodium metal with extreme care as it reacts violently with water. The preparation of sodium ethoxide should be carried out under an inert atmosphere.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of this compound. This compound serves as a versatile intermediate for the development of new chemical entities in the pharmaceutical industry. The detailed experimental procedure and characterization data will be valuable for researchers in organic and medicinal chemistry.
Application Notes and Protocols: One-Pot Synthesis of Substituted Pyrimidines Using Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the one-pot synthesis of a diverse range of substituted and fused pyrimidine derivatives commencing from Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. This method offers an efficient and convergent approach to novel heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.
Pyrimidines are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of pharmacological profiles, making the development of efficient synthetic methodologies a key area of research. This one-pot protocol leverages the reactivity of the amino and hydroxyl groups of this compound to construct complex molecular architectures in a single synthetic operation, thereby minimizing purification steps and maximizing efficiency.
General Reaction Scheme
The described protocol is based on the condensation of this compound with various electrophilic reagents, such as aldehydes, ketones, or diketones, to afford a library of substituted pyrimidines. The reaction is typically catalyzed by an acid or a base and can be performed under conventional heating or microwave irradiation to expedite the reaction time.
A plausible reaction pathway involves the initial formation of a Schiff base between the 4-amino group of the pyrimidine and an aldehyde or ketone, followed by cyclization and dehydration to yield the final substituted product. The specific nature of the electrophile will dictate the final structure of the synthesized pyrimidine derivative.
Experimental Protocols
General Protocol for the One-Pot Synthesis of Substituted Pyrimidines
This protocol describes a general procedure for the synthesis of substituted pyrimidines via a one-pot reaction.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetophenone)
-
Catalyst (e.g., p-toluenesulfonic acid (PTSA) or piperidine)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the aldehyde or ketone (1.2 mmol).
-
Add the catalyst (0.1 mmol).
-
The reaction mixture is then heated to reflux (or heated in a microwave synthesizer) and stirred for the time indicated in Table 1 .
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure substituted pyrimidine.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following table summarizes the representative yields for the one-pot synthesis of various substituted pyrimidines using the general protocol.
Table 1: Synthesis of Substituted Pyrimidines
| Entry | Aldehyde/Ketone | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | PTSA | Ethanol | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | PTSA | Ethanol | 6 | 82 |
| 3 | 4-Methoxybenzaldehyde | PTSA | Ethanol | 8 | 88 |
| 4 | Acetophenone | Piperidine | DMF | 12 | 75 |
| 5 | Cyclohexanone | Piperidine | DMF | 10 | 78 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of substituted pyrimidines.
Caption: General workflow for the one-pot synthesis.
Proposed Signaling Pathway for Anticancer Activity
Substituted pyrimidines are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The diagram below depicts a simplified, hypothetical signaling pathway that could be targeted by the synthesized pyrimidine derivatives.
Caption: Hypothetical signaling pathway inhibition.
Applications in Drug Development
The synthesized library of substituted pyrimidines can be screened for a variety of biological activities. Given the prevalence of the pyrimidine scaffold in approved drugs, these novel compounds are promising candidates for:
-
Anticancer Agents: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites, playing a crucial role in cancer chemotherapy.[2]
-
Antimicrobial Agents: The pyrimidine core is found in several antibacterial and antifungal drugs.
-
Antiviral Therapeutics: Pyrimidine nucleoside analogs are a major class of antiviral drugs.
The structural diversity generated through this one-pot synthesis provides a valuable starting point for hit-to-lead optimization in drug discovery programs. Further modifications of the substituents can be performed to improve potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols: Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate as a key building block in the synthesis of novel anticancer agents. The focus is on the synthesis of fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines, which have shown significant potential as inhibitors of key signaling pathways implicated in cancer progression.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable precursor for the synthesis of a wide range of biologically active molecules. Its inherent chemical functionalities, including the amino group, the hydroxyl group (which can exist in its tautomeric keto form), and the ethyl carboxylate, offer multiple reaction sites for constructing complex fused heterocyclic systems. Pyrimidine and its fused analogues are core structures in many approved and investigational anticancer drugs, primarily due to their ability to mimic endogenous purines and interact with the ATP-binding sites of various kinases and other enzymes involved in cell proliferation and survival.
This document details the synthetic routes to potent anticancer agents, provides quantitative data on their biological activity, and outlines the experimental protocols for their synthesis and evaluation.
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
A prominent class of anticancer agents derived from pyrimidine precursors are the pyrazolo[3,4-d]pyrimidines. These compounds are known to exhibit a range of activities, including the inhibition of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). A general synthetic approach involves the conversion of the starting pyrimidine to a pyrazole intermediate, followed by cyclization to form the fused pyrazolo[3,4-d]pyrimidine core.
A representative synthetic scheme starting from a precursor conceptually related to this compound is the synthesis of a 4-hydroxypyrazolo[3,4-d]pyrimidine. This can be achieved through the cyclocondensation of an aminopyrazole carboxylate with formamide.
Experimental Workflow: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
Caption: Synthetic workflow for a pyrazolo[3,4-d]pyrimidine anticancer agent.
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative pyrazolo[3,4-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target/Class | Cell Line | IC50 (µM) | Reference |
| VIIa | Antitumor Agent | HCT116 | 0.326 - 4.31 | [1] |
| 1a | Anticancer Agent | A549 (Lung) | 2.24 | [2] |
| 1d | Anticancer Agent | MCF-7 (Breast) | 1.74 | [2] |
| 7 | Proliferation Inhibitor | Various | Micromolar range | [3] |
| 12b | Antitumor Agent | MDA-MB-468 (Breast) | 3.343 | [4] |
| XVI | FLT3 Inhibitor | NCI-60 Panel | 1.17 - 18.40 | [5] |
Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target/Class | Cell Line | IC50 (µM) | Reference |
| Compound 8 | Kinase Inhibitor | MCF-7 (Breast) | Lower than reference | [6] |
| Compound 5 | Kinase Inhibitor | HepG-2 (Liver) | Lower than reference | [6] |
| Compound 14 | Anti-breast cancer | MCF-7 (Breast) | 22.12 | [7] |
| Compound 13 | Anti-breast cancer | MCF-7 (Breast) | 22.52 | [7] |
| Compound 9 | Anti-breast cancer | MCF-7 (Breast) | 27.83 | [7] |
| Compound 12 | Anti-breast cancer | MCF-7 (Breast) | 29.22 | [7] |
| 10b | Cytotoxic Agent | MCF-7 (Breast) | 19.4 | [8] |
| 10e | Cytotoxic Agent | MCF-7 (Breast) | 14.5 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxypyrazolo[3,4-d]pyrimidine
This protocol describes a general method for the cyclocondensation reaction to form the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
Ethyl 5-aminopyrazole-4-carboxylate
-
Formamide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
-
Acetone
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A suspension of ethyl 5-aminopyrazole-4-carboxylate in an excess of formamide is prepared in a round-bottom flask.
-
The mixture is heated with stirring to approximately 145°C.
-
The reaction is maintained at this temperature for 4-6 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated product is collected by filtration and washed sequentially with formamide, water, and acetone.
-
For purification, the crude product is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is treated with activated charcoal to remove colored impurities and then filtered.
-
The filtrate is acidified with hydrochloric acid to a pH of approximately 5 to precipitate the purified product.
-
The purified 4-hydroxypyrazolo[3,4-d]pyrimidine is collected by filtration, washed with cold water and acetone, and dried under vacuum.[1]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for evaluating the anticancer activity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used for background subtraction.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Targeted Signaling Pathways
Many of the anticancer agents derived from this compound exert their effects by inhibiting key signaling pathways that are often dysregulated in cancer. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.
EGFR Signaling Pathway
The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
VEGFR Signaling Pathway
The VEGFR pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate as a Precursor for STAT6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular signaling molecule that plays a pivotal role in the T-helper type 2 (Th2) cell-mediated immune responses. Primarily activated by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13), STAT6 orchestrates the expression of genes involved in allergic inflammation, making it a prime therapeutic target for a range of atopic diseases such as asthma and atopic dermatitis. The development of small molecule inhibitors that can selectively block the STAT6 signaling pathway is a significant area of interest in drug discovery. Pyrimidine-based scaffolds have emerged as a promising starting point for the design of potent and selective STAT6 inhibitors. This document provides detailed application notes and protocols for the utilization of ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate as a key precursor in the synthesis of a class of potent 2,4-diaminopyrimidine-5-carboxamide STAT6 inhibitors.
STAT6 Signaling Pathway
The STAT6 signaling cascade is initiated upon the binding of IL-4 or IL-13 to their respective receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of STAT6. Once recruited, STAT6 is itself phosphorylated by JAKs, leading to its dimerization, translocation into the nucleus, and subsequent binding to specific DNA response elements to regulate gene transcription.
Synthetic Pathway Overview
The synthesis of 2,4-diaminopyrimidine-5-carboxamide STAT6 inhibitors from this compound involves a multi-step process. The initial precursor is first converted to a key intermediate, a 2,4-dichloropyrimidine-5-carbonyl derivative. This intermediate then undergoes sequential nucleophilic aromatic substitution (SNAr) reactions with two different amines, followed by the conversion of the ester or acid chloride at the 5-position to a primary carboxamide.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloropyrimidine-5-carbonyl chloride from this compound
This protocol describes the conversion of the starting material into a key reactive intermediate.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)
-
Dry reaction vessel with reflux condenser and nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, add this compound.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the starting material. If desired, phosphorus pentachloride (PCl₅) can be added to the mixture to increase the chlorinating potential.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum. The resulting 2,4-dichloropyrimidine-5-carbonyl chloride can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Protocol 2: Synthesis of 2,4-Diaminopyrimidine-5-carboxamide Derivatives
This protocol outlines the sequential amination and final amidation steps. The synthesis of the potent STAT6 inhibitor AS1517499 is used as an example.[1]
Step 2a: First Amination (Introduction of the C2-substituent)
Materials:
-
2,4-Dichloropyrimidine-5-carbonyl chloride
-
2-(3-Chloro-4-hydroxyphenyl)ethylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Magnetic stirrer and heating plate
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2,4-dichloropyrimidine-5-carbonyl chloride in anhydrous DMF.
-
Add triethylamine or DIPEA to the solution as a base.
-
In a separate flask, prepare a solution of 2-(3-chloro-4-hydroxyphenyl)ethylamine in anhydrous DMF.
-
Slowly add the amine solution to the pyrimidine solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the completion of the reaction.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude monosubstituted pyrimidine intermediate.
Step 2b: Second Amination (Introduction of the C4-substituent)
Materials:
-
Crude monosubstituted pyrimidine intermediate from Step 2a
-
Benzylamine
-
Suitable solvent (e.g., ethanol, isopropanol)
-
Reflux condenser
Procedure:
-
Dissolve the crude intermediate from the previous step in a suitable solvent such as ethanol.
-
Add benzylamine to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Step 2c: Amidation (Conversion to the final carboxamide)
Materials:
-
Disubstituted pyrimidine ester from Step 2b
-
Ammonia solution (e.g., 7N ammonia in methanol)
-
Sealed reaction vessel
Procedure:
-
Dissolve the product from the previous step in a methanolic ammonia solution in a sealed reaction vessel.
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
Cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499).
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro STAT6 inhibitory activity and Th2 cell differentiation inhibitory activity of a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives.[1]
| Compound | R¹ | R² | STAT6 Inhibition IC₅₀ (nM) | Th2 Differentiation Inhibition IC₅₀ (nM) |
| 2a | H | H | >1000 | >1000 |
| 2j | 3-Cl | H | 140 | 23 |
| 2t (AS1517499) | 3-Cl | Benzyl | 21 | 2.3 |
| 2u | 3-Cl | 4-Fluorobenzyl | 28 | 3.1 |
| 2v | 3-Cl | 4-Methylbenzyl | 25 | 2.8 |
Biological Evaluation Protocols
Protocol 3: STAT6 Luciferase Reporter Assay
This assay is used to quantify the inhibitory activity of compounds on the STAT6 signaling pathway in a cell-based system.
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT6-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Transfection reagent
-
Recombinant human IL-4
-
Test compounds
-
Dual-luciferase reporter assay system
-
Luminometer
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the STAT6-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control group.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the IL-4 stimulated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: In Vitro Th2 Cell Differentiation Assay
This assay assesses the ability of the compounds to inhibit the IL-4-induced differentiation of naive T cells into Th2 effector cells.
Materials:
-
Spleen cells from mice (e.g., C57BL/6)
-
CD4⁺ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant mouse IL-4
-
Recombinant mouse IL-2
-
Neutralizing anti-IFN-γ antibody
-
Test compounds
-
ELISA kits for IFN-γ and IL-4
-
24-well culture plates
Procedure:
-
Isolation of Naive CD4⁺ T cells: Isolate naive CD4⁺ T cells from mouse spleens using a negative selection kit.
-
Cell Culture and Differentiation: Culture the naive CD4⁺ T cells in 24-well plates pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody, recombinant mouse IL-2, and for Th2 differentiation, add recombinant mouse IL-4 and a neutralizing anti-IFN-γ antibody.
-
Compound Treatment: Add various concentrations of the test compounds or vehicle control to the cultures at the time of initiation.
-
Expansion and Restimulation: Culture the cells for 4-5 days. After this primary culture, wash the cells and restimulate them with anti-CD3 and anti-CD28 antibodies for 24 hours.
-
Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-4 (for Th2) and IFN-γ (for Th1, as a control) using specific ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of IL-4 production for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound serves as a versatile and readily available precursor for the synthesis of a potent class of 2,4-diaminopyrimidine-5-carboxamide STAT6 inhibitors. The synthetic route, while multi-step, is robust and allows for the introduction of diverse substituents at the 2 and 4 positions of the pyrimidine ring, facilitating the exploration of structure-activity relationships. The provided protocols for chemical synthesis and biological evaluation offer a comprehensive guide for researchers engaged in the discovery and development of novel STAT6 inhibitors for the treatment of allergic and inflammatory diseases.
References
Application Notes and Protocols: Chlorination of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate with Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate with phosphorus oxychloride (POCl₃). This reaction is a key transformation in synthetic organic chemistry, particularly in the preparation of chlorinated pyrimidine intermediates that are pivotal for the development of novel pharmaceutical agents and other biologically active molecules. The protocol outlines the conversion of the hydroxypyrimidine starting material into its chlorinated analogs, primarily Ethyl 4-amino-2-chloropyrimidine-5-carboxylate and Ethyl 2,4-dichloropyrimidine-5-carboxylate, under controlled conditions. Safety precautions, reaction setup, work-up, purification procedures, and characterization data are presented to guide researchers in successfully performing this synthesis.
Introduction
The chlorination of hydroxypyrimidines using phosphorus oxychloride is a fundamental and widely employed method in heterocyclic chemistry. The resulting chloropyrimidines are versatile intermediates, as the chlorine atoms can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. This compound serves as a valuable starting material, and its reaction with POCl₃ can potentially yield two primary products depending on the reaction conditions: the selective chlorination of the hydroxyl group to form Ethyl 4-amino-2-chloropyrimidine-5-carboxylate, or the chlorination of both the hydroxyl and amino groups to yield Ethyl 2,4-dichloropyrimidine-5-carboxylate. The control of this selectivity is crucial for the targeted synthesis of pyrimidine-based compounds in drug discovery and development.
Reaction Scheme
The reaction of this compound with phosphorus oxychloride can proceed via two main pathways:
Caption: Reaction pathways of this compound with POCl₃.
Data Presentation
The following table summarizes the key quantitative data for the starting material and potential products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₉N₃O₃ | 183.16[1] | - | - |
| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | C₇H₈ClN₃O₂ | 201.61[2] | - | - |
| Ethyl 2,4-dichloropyrimidine-5-carboxylate | C₇H₆Cl₂N₂O₂ | 221.04[3][4] | 34 - 38[3] | 145 @ 11 mmHg[3][4] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of chlorinated pyrimidines from this compound.
Synthesis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (Mild Conditions)
Objective: To selectively chlorinate the hydroxyl group at the 2-position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylaniline
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) to the stirred suspension, followed by the dropwise addition of N,N-dimethylaniline (1.2 equivalents).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure Ethyl 4-amino-2-chloropyrimidine-5-carboxylate.
Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate (Harsh Conditions)
Objective: To chlorinate both the hydroxyl and amino groups.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), in excess
-
N,N-Diethylaniline
-
Ice
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Apparatus for distillation under reduced pressure
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add this compound (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
To this mixture, slowly add N,N-diethylaniline (2-3 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Caution: In a well-ventilated fume hood, very slowly and carefully pour the residue onto a large amount of crushed ice with vigorous stirring. This quenching process is highly exothermic and releases HCl gas.
-
Extract the resulting aqueous suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield Ethyl 2,4-dichloropyrimidine-5-carboxylate.[4]
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
The quenching of the reaction mixture containing excess POCl₃ is extremely exothermic and releases hydrogen chloride (HCl) gas. This step must be performed with extreme caution, by adding the reaction mixture slowly to a large excess of ice.
-
Ensure all glassware is thoroughly dried before use to prevent the violent reaction of POCl₃ with moisture.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the chlorinated pyrimidine products.
Caption: General workflow for the synthesis and purification of chlorinated pyrimidines.
References
Application Notes and Protocols: Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This pyrimidine core is a key building block for the synthesis of compounds with potential therapeutic applications, including anticancer, enzyme inhibition, and antimicrobial properties.[1] These application notes provide an overview of the key therapeutic areas, quantitative biological data for selected derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.
Therapeutic Applications
Derivatives of this compound have been investigated for several therapeutic applications:
-
Anticancer Activity: This class of compounds has shown significant promise as anticancer agents.[1][2] Derivatives have been synthesized that exhibit cytotoxic effects against various cancer cell lines, including breast, liver, colon, and lung cancer.[3][4][5] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and enzymes in the folate biosynthesis pathway.[3][6][7]
-
Enzyme Inhibition: A primary mode of action for these derivatives is the inhibition of specific enzymes. Notably, they have been identified as inhibitors of Dihydroneopterin aldolase, an enzyme in the tetrahydrofolate biosynthesis pathway.[1] Furthermore, various derivatives have been shown to inhibit Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR), both crucial targets in cancer chemotherapy.[3][6][7] Certain derivatives also exhibit inhibitory activity against protein kinases like Epidermal Growth Factor Receptor (EGFR) and Calcium/calmodulin-dependent protein kinase IV (CAMKIV).[3][8][9]
-
Antimicrobial Activity: Some pyrimidine derivatives have demonstrated antimicrobial properties, suggesting their potential in developing new anti-infective agents.[1]
Quantitative Biological Data
The following tables summarize the quantitative biological data for selected derivatives of this compound.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Cytidine Derivative A | Breast Cancer | 12 | [3] |
| Nucleobase Analog B | Hepatocellular Carcinoma | 6.5 (MIC, µg/mL) | [3] |
| Compound 1 | Human Hepatoma | 39 | [1] |
| Compound 10b | Hepatocellular Carcinoma (HepG2) | 3.56 | [4] |
| Compound 10b | Non-small Cell Lung Cancer (A549) | 5.85 | [4] |
| Compound 10b | Breast Cancer (MCF-7) | 7.68 | [4] |
| Compound 4b | Colon Cancer (SW480) | 11.08 | [2] |
| Compound 2a | Glioblastoma, TNBC, OSCC, Colon Cancer | 4 - 8 (EC50) | [10] |
| Compound 2d | Lung Carcinoma (A549) | Strong cytotoxicity at 50 µM | [11] |
| Compound 9k | Non-small Cell Lung Cancer (A549) | 2.14 | [12] |
| Compound 13f | Non-small Cell Lung Cancer (A549) | 1.98 | [12] |
| Compound 3a | Hepatocellular Carcinoma (HepG2) | 1.17 - 2.79 | [5] |
| Compound 5a | Hepatocellular Carcinoma (HepG2) | 1.17 - 2.79 | [5] |
| Compound 9b | Hepatocellular Carcinoma (HepG2) | 1.17 - 2.79 | [5] |
| Compound 3a | Breast Cancer (MCF-7) | 1.17 - 2.79 | [5] |
| Compound 5a | Breast Cancer (MCF-7) | 1.17 - 2.79 | [5] |
| Compound 9b | Breast Cancer (MCF-7) | 1.17 - 2.79 | [5] |
Table 2: Enzyme Inhibition by Pyrimidine Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Type | IC50 | Reference |
| This compound | Dihydroneopterin aldolase | - | - | [1] |
| Derivative | Thymidylate Synthase | Competitive | 25 µM | [3] |
| Derivative | Dihydrofolate Reductase | Non-competitive | 15 µM | [3] |
| 5-ethynylpyrimidine derivative 20a | EGFR Kinase | - | 45 nM | [8] |
| Compound B1 | EGFR L858R/T790M | - | 13 nM | [3] |
| Compound B7 | EGFR L858R/T790M | - | 5.9 nM | [3] |
| Compound 10b | EGFR Kinase | - | 8.29 nM | [4] |
| Nitroxide labeled pyrimidine 22 | Aurora A Kinase | - | 9.3 nM | [13] |
| Nitroxide labeled pyrimidine 22 | Aurora B Kinase | - | 2.8 nM | [13] |
| Thieno[2,3-d]pyrimidine 2c | Human DHFR | - | 0.26 µM | [6] |
| Thieno[2,3-d]pyrimidine 2j | Human DHFR | - | 0.26 µM | [6] |
| Thieno[2,3-d]pyrimidine 4 | Human TS | - | 40 nM | [7] |
| Thieno[2,3-d]pyrimidine 4 | Human DHFR | - | 20 nM | [7] |
| Pyridothienopyrimidine 3a | EGFR Kinase | - | 7.27 - 17.29 nM | [5] |
| Pyridothienopyrimidine 5a | EGFR Kinase | - | 7.27 - 17.29 nM | [5] |
| Pyridothienopyrimidine 9b | EGFR Kinase | - | 7.27 - 17.29 nM | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a one-step synthesis from diethyl 2-(ethoxymethylene)malonate.[3]
Materials:
-
Diethyl 2-(ethoxymethylene)malonate
-
Urea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Ice bath
-
Reflux apparatus
Procedure:
-
Dissolve sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add urea to the solution and stir until dissolved.
-
Add diethyl 2-(ethoxymethylene)malonate dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield this compound.
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: General Procedure for Synthesis of 4-Anilino-pyrimidine Derivatives
This protocol is adapted from methodologies for synthesizing kinase inhibitors.
Materials:
-
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (or similar starting material)
-
Substituted aniline
-
Solvent (e.g., 2-methoxyethanol, isopropanol)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Reflux apparatus
Procedure:
-
To a solution of ethyl 4-amino-2-chloropyrimidine-5-carboxylate in the chosen solvent, add the substituted aniline and the base.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxicity of synthesized compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathways and Workflows
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Folate Biosynthesis Pathway Inhibition
Caption: Inhibition of key enzymes in the folate biosynthesis pathway.
General Experimental Workflow for Drug Discovery
Caption: A typical workflow for the discovery of novel pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable and efficient means to determine the purity of the compound and to identify and quantify potential process-related impurities and degradation products. This method is crucial for ensuring the quality and consistency of the starting material in drug development and manufacturing.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is essential for its quality control. This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions are optimized to achieve good resolution between the main component and its potential impurities.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Standard and Sample Preparation
Accurate preparation of standards and samples is critical for reliable quantitative analysis.
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Dilute to 100 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a minimal amount of DMSO.
-
Dilute to 25 mL with the diluent.
-
Sonicate for 5 minutes.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
Identification of Potential Impurities
Potential impurities can originate from the synthesis process or degradation. Common synthetic routes suggest the following potential process-related impurities:
-
Impurity A: Diethyl ethoxymethylenemalonate (Starting Material)
-
Impurity B: Guanidine (Reagent)
-
Impurity C: 4-Amino-2-hydroxypyrimidine-5-carboxylic acid (Hydrolysis Product)
Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions should be performed to identify potential degradation products.
Data Presentation
The following tables summarize the expected retention times and the results of a sample purity analysis.
Table 2: Expected Retention Times of Analyte and Potential Impurities
| Compound | Expected Retention Time (min) |
| Impurity B (Guanidine) | ~ 2.5 |
| Impurity C (4-Amino-2-hydroxypyrimidine-5-carboxylic acid) | ~ 4.8 |
| This compound | ~ 12.3 |
| Impurity A (Diethyl ethoxymethylenemalonate) | ~ 20.1 |
Table 3: Sample Purity Analysis Results
| Peak ID | Compound | Retention Time (min) | Area (%) |
| 1 | Impurity C | 4.82 | 0.15 |
| 2 | Analyte | 12.31 | 99.75 |
| 3 | Unknown | 18.55 | 0.10 |
| Total | 100.00 |
Mandatory Visualizations
Logical Workflow for Purity Analysis
The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC Purity Analysis.
Signaling Pathway for Method Validation
This diagram outlines the key parameters for validating the HPLC method according to ICH guidelines.
Caption: Key Parameters for HPLC Method Validation.
Conclusion
The described RP-HPLC method provides a sensitive, specific, and reliable approach for the purity determination of this compound. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry, ensuring the integrity of this vital synthetic intermediate. Adherence to the detailed protocols and validation procedures will contribute to the overall quality and safety of the final pharmaceutical products.
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate: A Versatile Reagent in Organic Synthesis
Application Notes
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that serves as a valuable building block in organic synthesis, particularly for the construction of various biologically active heterocyclic compounds. Its inherent structural features, including the amino, hydroxyl (in its tautomeric oxo form), and carboxylate groups, offer multiple reaction sites for diversification and the synthesis of complex molecules. This reagent is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in numerous therapeutic agents.
The primary applications of this compound lie in its use as a precursor for the synthesis of fused pyrimidine systems and other substituted pyrimidines. Notably, it is a key starting material for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties. The amino group at the C4 position and the ester group at the C5 position are suitably positioned for cyclocondensation reactions with various electrophiles to construct the fused pyridine ring.
Furthermore, derivatives of the pyrimidine core are instrumental in the development of targeted therapies. For instance, substituted pyrimidines have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a key protein in the IL-4/IL-13 signaling pathway, which plays a crucial role in allergic and inflammatory responses.[1][2][3][4] The development of small molecule inhibitors targeting this pathway is a promising strategy for the treatment of diseases such as asthma and atopic dermatitis. While direct synthesis of STAT6 inhibitors from this compound is not explicitly detailed in the reviewed literature, its structural similarity to the precursors used in these syntheses suggests its high potential as a starting material for novel STAT6 inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data for biologically active compounds synthesized from pyrimidine precursors, highlighting the potential of derivatives of this compound.
| Compound Class | Target | Key Quantitative Data | Reference |
| Pyrimidine-5-carboxamide derivatives | STAT6 Inhibition | IC50: 0.70 nM - 21 nM | [2][4] |
| Pyrimidine-5-carboxamide derivatives | IL-4-induced Th2 differentiation inhibition | IC50: 0.28 nM - 2.3 nM | [2][4] |
| Pyrido[2,3-d]pyrimidine derivatives | EGFRL858R/T790M Inhibition | IC50: 13 nM | [5] |
| Pyrido[2,3-d]pyrimidine derivatives | Cytotoxicity (MCF-7 cells) | IC50: 0.57 µM | [6] |
| Pyrido[2,3-d]pyrimidine derivatives | PIM-1 Kinase Inhibition | IC50: 11.4 nM | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the title compound.
Materials:
-
Diethyl ether
-
Tetrahydrofuran (THF)
-
Sodium tert-butoxide
-
Intermediate 1 (a suitable precursor, specific structure not detailed in the source)
-
Sodium magnesium oxide nanopowder
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Acetone
Procedure:
-
To a 2500 mL round-bottomed flask, add 400 mL of diethyl ether and 500 mL of tetrahydrofuran.
-
Add 30 mL of sodium tert-butoxide to the solvent mixture.
-
After stirring the mixture, add 183 g (1 mol) of Intermediate 1 and 0.1 mol of sodium magnesium oxide nanopowder.
-
Heat the reaction mixture to 75°C and maintain this temperature for 2.5 hours.
-
After the reaction is complete, cool the mixture and dissolve the resulting solid in 500 mL of water with continuous stirring. Gradually add more water until the yellow solid is completely dissolved.
-
Adjust the pH of the solution to 6-7 with dilute hydrochloric acid (prepared by mixing concentrated HCl and water in a 1:3 volume ratio). A white solid will precipitate.
-
Collect the white solid by filtration and wash it with a small amount of acetone.
-
Dry the solid to obtain this compound as a white powdery solid. (Expected yield: ~92%)
Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (General Procedure)
This protocol provides a general methodology for the synthesis of pyrido[2,3-d]pyrimidine derivatives from 4-aminopyrimidines, which can be adapted for this compound. This type of reaction typically involves the cyclocondensation of the 4-aminopyrimidine with a 1,3-dicarbonyl compound or its equivalent.
Materials:
-
This compound
-
Diethyl malonate (or other suitable 1,3-dicarbonyl compound)
-
Diphenyl ether (as a high-boiling solvent)
-
Ethanol
Procedure:
-
In a round-bottomed flask, combine this compound (1 equivalent) and diethyl malonate (1.5 equivalents).
-
Add a suitable high-boiling solvent, such as diphenyl ether.
-
Heat the reaction mixture to reflux (typically 240-250°C) for a period of 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by filtration.
-
Wash the crude product with ethanol to remove any unreacted starting materials and solvent residues.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure pyrido[2,3-d]pyrimidine derivative.
Visualizations
Caption: IL-4/IL-13 STAT6 Signaling Pathway and Inhibition.
Caption: Synthesis of Pyrido[2,3-d]pyrimidines Workflow.
References
- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Base or Catalyst | Ensure the base (e.g., sodium ethoxide, sodium tert-butoxide) is freshly prepared and anhydrous. The activity of the base is critical for the condensation reaction. Consider using a stronger base or a different catalyst system if yields remain low. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. For the condensation of guanidine with diethyl ethoxymethylenemalonate, a gradual increase from 20°C to 35°C has been reported to be effective.[1] For reactions involving ethyl cyanoacetate, refluxing in ethanol is common.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and avoid potential degradation at excessively high temperatures. |
| Poor Quality of Starting Materials | Impurities in starting materials such as diethyl ethoxymethylenemalonate, ethyl cyanoacetate, or guanidine can significantly inhibit the reaction. Ensure all reagents are of high purity and are stored under appropriate conditions to prevent degradation. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. An excess of one reactant may or may not be beneficial and can complicate purification. Refer to established protocols for optimal stoichiometry. |
| Presence of Water | The reaction is sensitive to moisture. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also improve the yield. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Side Reactions | In pyrimidine synthesis, side reactions such as the formation of Hantzsch-type dihydropyridines can occur, especially at higher temperatures.[3] Optimizing the reaction temperature and the order of addition of reagents can minimize these side products. |
| Incomplete Reaction | If the reaction is not driven to completion, unreacted starting materials will contaminate the product. Monitor the reaction by TLC until the starting materials are consumed. If necessary, extend the reaction time or slightly increase the temperature. |
| Decomposition of Product | Prolonged reaction times or excessive temperatures can lead to the degradation of the desired product. Once the reaction is complete, as indicated by TLC, proceed with the work-up without delay. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product Precipitation Issues | The product can be precipitated by adjusting the pH of the reaction mixture. A common method involves dissolving the crude product in water and then acidifying with dilute hydrochloric acid to a pH of 6-7 to precipitate the purified product as a white solid.[4] |
| Co-precipitation of Impurities | If impurities precipitate with the product, recrystallization is necessary. A mixture of ethanol and water is an effective solvent system for the recrystallization of this compound.[1] |
| Formation of a Resinous Mass | During neutralization, a resinous or oily substance may form instead of a crystalline solid. In such cases, leaving the resinous mass in a solution of ammonium hydroxide (e.g., 25% v/v) for an extended period (e.g., 12 hours) can induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and high-yielding method involves the condensation of diethyl ethoxymethylenemalonate with guanidine in the presence of a base like potassium hydroxide.[1] An alternative route is the reaction of ethyl cyanoacetate with guanidine hydrochloride and sodium ethoxide.[2]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared.
Q3: What is the expected yield for this synthesis?
Yields can vary significantly depending on the chosen method and reaction conditions. With optimized protocols, yields as high as 92-95% have been reported.[1][4]
Q4: My final product is a yellow solid, but the literature reports a white powder. What should I do?
A yellow coloration often indicates the presence of impurities. Purification by recrystallization from an ethanol/water mixture should yield a white to off-white crystalline solid.[1][4] If the color persists, consider treating the solution with activated charcoal before filtration and recrystallization.
Q5: Can I use urea instead of guanidine?
Yes, urea can be used as a nitrogen source in pyrimidine synthesis, often in a Biginelli-type condensation. However, reaction conditions will need to be adjusted, and this may lead to different side products and yields.[3]
Data Presentation
The following tables summarize quantitative data from different synthesis protocols.
Table 1: Comparison of Synthesis Protocols for this compound and Related Compounds
| Starting Materials | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl ethoxymethylenemalonate, Guanidine carbonate | Potassium hydroxide | Water | 20-35 | 3 | 95 | [1] |
| "Intermediate 1" | Sodium tert-butoxide, Sodium magnesium oxide nanopowder | Diethyl ether, THF | 75 | 2.5 | 92 | [4] |
| Ethyl cyanoacetate, Guanidine hydrochloride | Sodium ethoxide | Ethanol | Reflux | 2 | 80-82 | [2] |
| Ethyl cyanoacetate, Benzaldehyde derivatives, Urea | Boric acid | - | 100-110 | 1.5 | ~80 | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis from Diethyl Ethoxymethylenemalonate and Guanidine Carbonate [1]
This protocol is adapted from a high-yield synthesis of a closely related compound and is expected to be effective for the target molecule.
-
Preparation of the Guanidine Solution: In a suitable reaction vessel, dissolve potassium hydroxide (1.070 kg) in distilled water (10 L) with stirring until a clear solution is obtained. Add silica-functionalized magnetic nanoparticles (5 g). While maintaining the temperature at approximately 20°C, add guanidine carbonate (2 kg) and stir until completely dissolved.
-
Reaction: Over a period of 3 hours, slowly add diethyl ethoxymethylenemalonate (2.4 kg) dropwise to the guanidine solution. During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C. A yellow solid will precipitate.
-
Work-up and Isolation: After the addition is complete, cool the reaction mixture. If magnetic nanoparticles were used, they can be removed with an external magnet. Filter the reaction mixture to collect the light yellow solid product. Wash the solid with ice-cold water.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture. Dry the final product in a vacuum oven.
Protocol 2: Synthesis from Ethyl Cyanoacetate and Guanidine Hydrochloride [2]
This is a classic method for pyrimidine synthesis.
-
Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (23 g) in anhydrous ethanol (250 ml).
-
Formation of Ethyl Sodiocyanoacetate: After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (113 g).
-
Preparation of Guanidine Solution: In a separate flask, prepare another solution of sodium ethoxide of the same concentration. To this, add guanidine hydrochloride (97 g). Filter the resulting sodium chloride precipitate to obtain a clear solution of guanidine.
-
Reaction: Add the guanidine solution to the ethyl sodiocyanoacetate solution. Heat the mixture under reflux for 2 hours.
-
Isolation and Purification: Evaporate the solvent to dryness. Dissolve the solid residue in boiling water (325 ml) and acidify with glacial acetic acid (67 ml). Upon cooling, the product will precipitate. Collect the solid by filtration and dry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Purification of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
This guide provides troubleshooting advice and detailed protocols for the purification of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate by recrystallization, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and related pyrimidine derivatives.
Q1: My compound will not dissolve in the chosen recrystallization solvent, even when heated. What should I do?
A: This indicates that the compound has low solubility in the selected solvent. This compound is a polar molecule and may require a polar solvent or a solvent mixture.
-
Try a Solvent Mixture: A common technique for polar compounds is to use a solvent mixture, such as ethanol and water.[1] Dissolve the compound in a minimum amount of the hot solvent in which it is more soluble (e.g., ethanol), and then slowly add the hot "anti-solvent" (e.g., water) in which it is less soluble until the solution becomes slightly turbid. Add a few drops of the first solvent to redissolve the precipitate and then allow it to cool.
-
Increase Solvent Volume: You may not be using enough solvent. Add the hot solvent in small increments until the solid dissolves. However, be cautious not to add too much, as this will reduce your yield.[2][3]
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A: This is a common issue in recrystallization and can be caused by several factors.
-
Solution is Not Supersaturated: You may have used too much solvent.[3][4] The concentration of the compound might be too low to allow for crystal formation. To fix this, you can evaporate some of the solvent by gently heating the solution and then attempt to cool it again.[3][5]
-
Supersaturation without Nucleation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth.[3]
-
Seeding: Add a tiny crystal of the pure compound ("seed crystal") to the solution.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystals to start growing.[3]
-
Q3: My compound has "oiled out" or precipitated as an amorphous solid instead of forming crystals. How can I fix this?
A: Oiling out occurs when the compound comes out of solution above its melting point or when the solution is cooled too quickly.[3][6]
-
Slow Down Cooling: Rapid cooling often leads to precipitation rather than crystallization.[2] Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling process further.[6]
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow it to cool slowly again.[3]
-
Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.[4]
Q4: The recovered crystals are still colored or appear impure after recrystallization. What are the next steps?
A: This suggests that impurities are co-crystallizing with your product.
-
Use Activated Charcoal: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.[5]
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization, possibly with a different solvent system, can improve purity.[6]
-
Consider Chromatography: If impurities have a similar solubility profile to your compound, recrystallization may not be effective. In such cases, column chromatography is a more suitable purification technique.[5][6]
Q5: My final yield of pure crystals is very low. How can I improve it?
A: Low recovery can be due to several reasons.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved even after cooling.[3] Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during the hot filtration step, the product can crystallize in the funnel. Ensure your filtration apparatus is pre-heated.[2]
-
Significant Solubility in Cold Solvent: The compound may be too soluble in the cold solvent.[5] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. You could also try a different solvent in which the compound is less soluble at low temperatures.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general method for the purification of this compound using an ethanol/water solvent system, which is effective for similar pyrimidine derivatives.[1]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a filter funnel. Filter the hot solution quickly to remove the charcoal or any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[2]
-
Induce Crystallization: Add hot water dropwise to the hot ethanolic solution until it becomes slightly turbid. Add a few drops of hot ethanol to re-clarify the solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[2][6] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[6]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
The following table summarizes key quantitative data for this compound and a structurally similar compound.
| Property | This compound | Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate |
| Molecular Formula | C₇H₉N₃O₃[7] | C₇H₉N₃O₃[1] |
| Molecular Weight | 183.16 g/mol [7] | 183.16 g/mol [1] |
| Appearance | White to Off-white Crystalline Solid[8] | White to Orange to Green powder to crystal[9] |
| Melting Point | ~300 °C (decomposes)[1][8] | 300 °C (decomposes)[1] |
| Solubility | Insoluble in water[8] | Recrystallized from ethanol/water[1] |
| Storage | 2-8°C, under inert atmosphere[10] | Under inert gas (nitrogen or Argon) at 2–8 °C[1] |
Mandatory Visualization
The following diagram illustrates the troubleshooting workflow for the recrystallization of this compound.
References
- 1. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H9N3O3 | CID 219812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Ethyl 2-Amino-4-hydroxypyrimidine-5-carboxylate | 15400-53-0 | TCI EUROPE N.V. [tcichemicals.com]
- 10. FCKeditor - Resources Browser [mfa.gov.by]
Technical Support Center: Recrystallization of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive information for the successful recrystallization of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, addressing common challenges and outlining systematic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the ideal properties of a recrystallization solvent for this compound?
A1: An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room or sub-ambient temperatures. This differential solubility is crucial for maximizing product recovery. The solvent's boiling point should also be lower than the melting point of the compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".
Q2: I don't have a definitive solvent. Where should I start?
A2: A systematic solvent screening is the recommended first step. Given the compound's structure, which includes polar functional groups (amino, hydroxyl) and an ester, a range of polar protic and aprotic solvents should be tested on a small scale. See the "Solvent Screening Protocol" below for a detailed methodology. Based on data for similar pyrimidine structures, promising candidates include ethanol, isopropanol, and solvent mixtures like ethanol/water or ethyl acetate/hexane.[1][2]
Q3: My compound is not crystallizing upon cooling. What should I do?
A3: Failure to crystallize is often due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the formation of a stable supersaturated solution.[3][4]
-
Too much solvent: Try evaporating some of the solvent to increase the concentration and then allow it to cool again.
-
Supersaturation: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent's surface or by adding a "seed crystal" of the pure compound.[1][4]
Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid at a temperature above its melting point.[3] This is common for compounds with lower melting points.[3] To resolve this, add more solvent to the hot mixture to decrease the saturation temperature. Reheat the solution until it is clear and then allow it to cool more slowly. A slower cooling rate often promotes proper crystal lattice formation.[1][3]
Q5: My crystal yield is very low. What are the common causes?
A5: Low yield can result from several factors:
-
Using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.[4]
-
Premature crystallization during hot filtration, leading to product loss in the filter paper.
-
Washing the collected crystals with a solvent that is not sufficiently cold, causing some of the pure product to redissolve.[4]
Q6: How can I remove colored impurities during recrystallization?
A6: If your solution is colored by impurities, you can often remove them by adding a small amount of activated charcoal to the hot (but not boiling) solution.[5] After briefly heating, the charcoal, with the adsorbed impurities, is removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.[5]
Data Presentation: Solvent Selection Guide
| Solvent System | Polarity | Suitability Rationale | Potential Issues |
| Ethanol | Polar Protic | Often effective for pyrimidine derivatives; good solubility differential with temperature.[1] | May require a co-solvent like water to reduce solubility at low temperatures. |
| Ethanol/Water | Polar Protic | A known successful system for a structurally similar compound.[2] Water acts as an anti-solvent. | The optimal ratio must be determined experimentally to avoid oiling out. |
| Isopropanol | Polar Protic | Similar to ethanol but less polar; can offer a better solubility curve. | Higher boiling point may be a concern if the compound has a low melting point. |
| Ethyl Acetate | Polar Aprotic | The ester functional group suggests potential suitability.[6] | May be too good a solvent at room temperature, leading to poor recovery. |
| Acetone | Polar Aprotic | Often used for polar organic molecules.[1] | Its low boiling point can lead to rapid evaporation and premature crystallization. |
| Ethyl Acetate/Hexane | Mixed | Hexane acts as an anti-solvent to decrease solubility.[1] | Requires careful addition of hexane to the point of turbidity. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Preparation : Place approximately 20-30 mg of the crude compound into several small test tubes.
-
Solvent Addition : To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. A good solvent should show poor solubility.
-
Heating : If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling : Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
-
Observation : Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
Protocol 2: General Recrystallization Procedure (using Ethanol/Water)
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.
-
Addition of Anti-Solvent : While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification : Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling : Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.[1]
-
Further Cooling : Once the flask reaches room temperature, place it in an ice bath to maximize the crystal yield.[7]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.[1]
-
Drying : Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Visualizations
Recrystallization Workflow
The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent and troubleshooting common experimental issues.
Caption: Workflow for solvent selection and troubleshooting in recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yield in pyrimidine ring formation
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve yields in pyrimidine ring formation.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a very low yield. What are the common culprits?
A1: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. The catalyst's role is essential; in its absence, product formation is often difficult, with poor yields. It is recommended to screen different catalysts and optimize their concentration for your specific substrates.
-
Reaction Conditions: Temperature and reaction time are critical parameters. While refluxing in ethanol is a common practice, some reactions may benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1]
-
Purity of Reagents: Impurities in the starting materials (aldehyde, β-ketoester, and urea/thiourea) can lead to unwanted side reactions and lower the yield of the desired dihydropyrimidinone (DHPM).[1][2] Ensure all reactants are of high purity and are properly dried, as moisture can interfere with the reaction.[2]
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can result in low conversion of the limiting reagent. It is crucial to carefully calculate and measure the amounts of all reactants.[2]
Q2: I am observing a significant amount of a yellow, fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: The yellow, fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]
To minimize the formation of this byproduct:
-
Control the Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.
-
Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.
Q3: My Pinner synthesis is giving a complex mixture of byproducts and a low yield of the desired pyrimidine. What are the common side reactions?
A3: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be prone to several side reactions leading to low yields:[1]
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Hydrolysis of the amidine starting material.
-
Incomplete cyclization.
To troubleshoot these issues:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.
-
Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
Q4: I'm having difficulty purifying my pyrimidine product. What are the recommended techniques?
A4: Purification of pyrimidine derivatives can be challenging due to the presence of structurally similar impurities and byproducts. Common and effective purification methods include:
-
Recrystallization: This is a cost-effective and powerful technique for solid compounds. The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble.[2]
-
Flash Column Chromatography: This is a widely used preparative technique for purifying compounds from complex mixtures. It separates compounds based on their differential polarity using a stationary phase (typically silica gel) and a mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique suitable for obtaining highly pure pyrimidines, especially for challenging separations or for the final purification steps in drug development.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials in Biginelli Reaction
If you observe a significant amount of unreacted starting materials in your reaction mixture, consider the following troubleshooting steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For Brønsted acid catalysts like HCl, verify that the concentration is appropriate.[1]
-
Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion. Use TLC to monitor the reaction's progress.[1]
-
Solvent Choice: The solvent can impact the solubility of the reactants and the reaction rate. While ethanol is commonly used, other solvents or even solvent-free conditions have been shown to improve yields for certain substrates.[1]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Confirm that all starting materials are of high purity.[1]
Issue 2: Incomplete Cyclization in Pinner Synthesis
If you suspect that the reaction is stalling at an intermediate stage before the final ring closure, here's how to drive the reaction forward:
-
Catalyst Addition: If you are not already using a catalyst, adding a catalytic amount of a Brønsted or Lewis acid can help facilitate the final cyclization and dehydration steps.[1]
-
Extended Reaction Time: Some cyclization reactions are inherently slow and may require longer reaction times to achieve a good yield.
-
Alternative Substrates: If steric hindrance is a potential issue, consider using a more reactive 1,3-dicarbonyl equivalent.
Data Presentation
Table 1: Comparison of Yields for Different Pyrimidine Synthesis Methods
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2% | [3] |
| Biginelli Reaction (Conventional) | Benzaldehyde, Ethyl Acetoacetate, Urea | Hydrochloric Acid | Ethanol | 1.5 hours | Reflux | ~60-70% | [4] |
| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | Microwave | 72-84% | [4] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93% | [3][5] |
| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 min | 300W | 88-95% | [3] |
Table 2: Effect of Different Solvents on Biginelli Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 70 |
| 2 | Ethylene Glycol | 82 |
| 3 | Ethanol | 65 |
| 4 | Acetonitrile | 75 |
| 5 | Solvent-free | 92 |
Yields are approximate and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Detailed Protocol for a Conventional Biginelli Reaction
This protocol describes the synthesis of a dihydropyrimidinone (DHPM) using a conventional heating method.
Materials:
-
Aromatic aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and ethanol (20 mL).
-
Add the concentrated hydrochloric acid (0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Detailed Protocol for a Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Sodium ethoxide solution (21% in ethanol, 10 mmol)
-
Ethanol (30 mL)
Procedure:
-
In a dry round-bottom flask, dissolve the amidine hydrochloride (10 mmol) in ethanol (15 mL).
-
To this solution, add the sodium ethoxide solution (10 mmol) dropwise at room temperature with stirring.
-
In a separate flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in ethanol (15 mL).
-
Add the solution of the 1,3-dicarbonyl compound to the amidine solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]
Visualizations
Caption: Competing pathways in the Biginelli reaction.
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow for pyrimidine synthesis.
References
Removal of starting materials from Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate product
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. Our focus is on the effective removal of starting materials and related impurities to ensure the high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common synthesis route involves the condensation reaction between guanidine (or its salts, such as guanidine carbonate) and diethyl ethoxymethylenemalonate (DEEM) .
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Impurities can originate from the starting materials themselves or from side reactions during the synthesis. Key potential impurities include:
-
Unreacted Starting Materials: Guanidine and diethyl ethoxymethylenemalonate.
-
Side Products from Starting Materials:
-
Diethyl diethoxymethylmalonate: Often present as an impurity in the DEEM starting material and is difficult to remove by distillation.
-
Guanidine self-condensation products: Guanidine can undergo self-condensation, especially under basic conditions, to form various oligomers.
-
-
Reaction Byproducts:
-
Hydrolysis of DEEM: Diethyl ethoxymethylenemalonate can be sensitive to moisture and may hydrolyze.
-
Partially reacted intermediates.
-
Isomeric pyrimidines: Depending on the reaction conditions, other pyrimidine isomers might form in small quantities.
-
Q3: My crude product has a yellowish tint. Is this normal, and how can I remove the color?
A3: A yellowish tint in the crude product is common. This can be due to polymeric impurities or colored side products. Recrystallization, sometimes with the addition of a small amount of activated charcoal to the hot solution before filtration, can be effective in removing colored impurities.
Q4: I am having trouble getting my product to crystallize. What could be the issue?
A4: Difficulty in crystallization is a frequent issue. The primary reasons include:
-
Solution is not saturated: You may have used too much solvent.
-
Presence of impurities: Impurities can inhibit crystal formation.
-
"Oiling out": The compound may be separating as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.
Please refer to the Troubleshooting Guide below for detailed solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | Ensure dropwise addition of diethyl ethoxymethylenemalonate to the guanidine solution and maintain the reaction temperature (e.g., 20-35°C) to drive the reaction to completion. |
| Loss of product during workup. | Minimize the amount of solvent used for washing the crude product. Use ice-cold solvent for washing to reduce solubility losses. | |
| Inefficient crystallization. | Optimize the recrystallization solvent system and cooling process. See "Product Fails to Crystallize" below. | |
| Product Fails to Crystallize | The solution is not supersaturated (too much solvent used). | Re-heat the solution to evaporate some of the solvent and then allow it to cool slowly again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. | |
| Presence of soluble impurities. | Attempt to purify the crude product by column chromatography before recrystallization. | |
| Product "Oils Out" During Recrystallization | The solution is being cooled too quickly. | Re-heat the solution to redissolve the oil and allow it to cool down more slowly. Using a larger volume of solvent might also help. |
| The chosen solvent is not ideal. | Select a solvent in which the product is less soluble at lower temperatures. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective. For this product, an ethanol/water mixture is commonly used.[1] | |
| Final Product is Impure (Confirmed by TLC/HPLC) | Incomplete removal of starting materials. | Perform a second recrystallization.[1] If impurities persist, column chromatography may be necessary. |
| Co-crystallization of impurities. | Try a different recrystallization solvent or solvent system. The solubility of the impurity and the product will likely differ in another solvent, allowing for better separation. |
Data Presentation: Solubility of this compound
| Solvent | Temperature | Solubility | Notes |
| Water | Cold | Low | Useful for washing the crude product to remove water-soluble impurities like guanidine salts. |
| Water | Hot | Moderate | Can be used as part of a co-solvent system for recrystallization. |
| Ethanol | Cold | Low | Good for washing crystals after recrystallization. |
| Ethanol | Hot | High | A primary solvent for recrystallization, often in combination with water.[1] |
| Acetone | - | Sparingly Soluble | Can be used for washing the final product.[3] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a standard method for the purification of this compound.[1]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. The goal is to create a saturated solution at the boiling point of the solvent.
-
If the solid does not fully dissolve, add more hot ethanol portion-wise until it does.
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Once the solid is dissolved, slowly add hot water dropwise until the solution becomes slightly turbid.
-
If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin during this period.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
TLC is a quick and effective method to monitor the progress of the purification.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
Dissolve a small amount of the crude product and the purified product in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Using a capillary tube, spot the solutions onto the baseline of a TLC plate. It is also beneficial to spot the starting materials as references if available.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. The purified product should ideally show a single spot with a different Rf value than the starting materials and impurities.
Mandatory Visualizations
Experimental Workflow for Purification
References
"Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, it is recommended to store this compound in a cool and dry place.[1] More specific guidelines for long-term storage suggest maintaining the compound at 2-8°C under an inert atmosphere, as it is light-sensitive.[2]
Q2: What is the physical appearance of this compound?
This compound is a colorless solid with no odor.[1]
Q3: What is the solubility of this compound?
This compound is sparingly soluble in water.[1]
Q4: What factors can influence the stability of this compound?
The stability of this compound can be affected by several environmental factors, including the pH and temperature of its environment.[3] As a pyrimidine derivative, its stability is also influenced by the functional groups attached to the pyrimidine ring.
Stability and Troubleshooting Guide
This guide provides structured advice for identifying and resolving common stability issues you might encounter during your research.
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Discard the affected batch. Procure a new lot and ensure storage at 2-8°C in a tightly sealed, opaque container under an inert atmosphere.[2] |
| Inconsistent or unexpected analytical results (e.g., new peaks in HPLC/LC-MS) | Degradation of the compound. | Confirm the identity of the main peak and any new impurities by mass spectrometry. If degradation is confirmed, use a fresh, properly stored sample. Consider performing a forced degradation study to identify potential degradants. |
| Poor solubility in aqueous solutions | The compound is inherently sparingly soluble in water.[1] | Prepare stock solutions in an appropriate organic solvent, such as DMSO, before further dilution in aqueous media. |
| Loss of biological activity in assays | Degradation due to experimental conditions (e.g., pH, temperature). | Assess the stability of the compound under your specific assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation by LC-MS. |
Experimental Protocols
For researchers needing to perform their own stability assessments, the following general protocols can be adapted for this compound.
Protocol 1: Accelerated Stability Study in Solution
This protocol is designed to evaluate the stability of the compound across a range of pH and temperature conditions.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 12.
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.
-
Incubation: Incubate aliquots of each solution at different temperatures, for example, 25°C, 40°C, and 60°C.[2]
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each condition.
-
Analysis: Immediately analyze the withdrawn aliquots by a stability-indicating method, such as LC-MS, to quantify the remaining amount of the parent compound.[2]
-
Data Analysis: Calculate the degradation rate and determine the half-life of the compound under each condition, assuming first-order kinetics.[2]
Protocol 2: Solid-State Thermal Stability Assessment
This protocol uses Thermogravimetric Analysis (TGA) to determine the thermal decomposition threshold of the solid compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.
-
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min).
-
Data Collection: Record the weight loss of the sample as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition, which indicates the thermal stability of the compound.[2]
Logical Flow for Stability Assessment
Caption: A logical workflow for a comprehensive stability assessment.
References
Technical Support Center: Synthesis of 4-Aminopyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of 4-aminopyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions and other common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Synthesis Route 1: Condensation of 1,3-Dicarbonyl Compounds with Guanidine
Q1: I am synthesizing a 4-aminopyrimidine from an unsymmetrical 1,3-dicarbonyl compound and guanidine, and I'm getting a mixture of two isomeric products. Why is this happening and how can I control the regioselectivity?
A: This is a common issue when using unsymmetrical 1,3-dicarbonyl compounds. The reaction can proceed via two different pathways, leading to the formation of regioisomers. The guanidine can attack either of the two carbonyl groups, and the selectivity is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound. Generally, the more electrophilic carbonyl carbon is preferentially attacked. For example, in the case of benzoylacetone, the carbonyl group adjacent to the phenyl group is more electrophilic, leading to the preferential formation of 4-phenyl-6-methyl-2-aminopyrimidine.
Q2: During the reaction of an α,β-ynone with guanidine, I observe the formation of high molecular weight byproducts in addition to my desired 2-aminopyrimidine. What are these byproducts?
A: In the synthesis of 2-aminopyrimidines from α,β-ynones and guanidine, side products can form through the nucleophilic addition of an N-anion of an intermediate to the starting ynone. This can lead to the formation of dimeric or trimeric structures, which can complicate purification and reduce the yield of the desired product.
Synthesis Route 2: Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines
Q3: I am performing a nucleophilic substitution on a 4-chloropyrimidine with an amine in an alcohol solvent and I'm observing a significant amount of a byproduct with a lower molecular weight. What is this side reaction?
A: A common side reaction in the nucleophilic substitution of chloropyrimidines, especially under acidic conditions or at elevated temperatures, is the hydrolysis of the chloro-substituent to a hydroxyl group.[1] This results in the formation of the corresponding 4-hydroxypyrimidine derivative. The use of water as a solvent or the presence of water as an impurity can also lead to this side reaction.
Q4: I am reacting a 2,4-dichloropyrimidine with a primary amine and getting a mixture of the 2-amino-4-chloro and 4-amino-2-chloro isomers, which are very difficult to separate. How can I improve the selectivity for the 4-amino isomer?
A: The chlorine at the C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. However, with many neutral nitrogen nucleophiles, a mixture of isomers is often obtained, with C4/C2 ratios typically ranging from 1:1 to 4:1.[2][3] To enhance the selectivity for the C4 position, several strategies can be employed:
-
Palladium Catalysis: The use of a palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., dppb), in combination with a strong, non-nucleophilic base like LiHMDS, has been shown to strongly favor the formation of the C4-substituted product.[2][4]
-
Use of Anionic Nucleophiles: Deprotonating the amine with a strong base like LiHMDS to form the anilide before reaction can also significantly improve C4 selectivity.[2]
-
Reaction Conditions: Optimizing the solvent, base, and temperature can also influence the isomer ratio.
Q5: I want to selectively synthesize the 2-amino-4-chloropyrimidine isomer. How can I achieve this?
A: While the C4 position is generally more reactive, certain conditions can favor substitution at the C2 position:
-
Substituent Effects: An electron-donating group at the C6 position of the pyrimidine ring can reverse the typical selectivity, favoring substitution at the C2 position.[3][5]
-
Tertiary Amine Nucleophiles: For 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position, using a tertiary amine as the nucleophile can lead to excellent C2 selectivity. The reaction proceeds through an in-situ N-dealkylation of an intermediate.[1][6]
Troubleshooting Guides
Problem 1: Low yield and complex product mixture in the condensation of an unsymmetrical 1,3-dicarbonyl with guanidine.
| Possible Cause | Troubleshooting Steps |
| Formation of Regioisomers | - Modify the substituents on the 1,3-dicarbonyl to enhance the electronic difference between the two carbonyl groups. - Systematically screen reaction conditions (solvent, temperature, base) to optimize the regioselectivity. |
| Side reactions of intermediates | - Use a slight excess of the 1,3-dicarbonyl compound to ensure complete consumption of the guanidine. - Monitor the reaction closely by TLC or HPLC and stop the reaction once the product formation is maximized to prevent further side reactions. |
| Poor quality of reagents | - Use freshly prepared or purified guanidine. - Ensure the 1,3-dicarbonyl compound is pure and free from contaminants. |
Problem 2: Formation of a mixture of C4 and C2 isomers in the amination of 2,4-dichloropyrimidine.
Caption: Troubleshooting workflow for improving regioselectivity in the amination of 2,4-dichloropyrimidines.
Problem 3: Presence of a significant amount of 4-hydroxypyrimidine byproduct in a nucleophilic substitution reaction.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the starting material | - Ensure all reagents and solvents are anhydrous. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Acid-catalyzed hydrolysis | - If using an acid catalyst, reduce the amount of acid used.[1] - Consider using a non-acidic catalyst or thermal conditions if the reaction proceeds at a reasonable rate. |
| High reaction temperature | - Lower the reaction temperature and extend the reaction time if necessary. Monitor the reaction progress by TLC or HPLC. |
Data Presentation
Table 1: Regioselectivity in the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine [2][4]
| Amine | Conditions | C4/C2 Ratio | Yield (%) |
| Diethylamine | A: K₂CO₃, DMAc, rt | 2:1 | 95 |
| Diethylamine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20°C | >30:1 | 90 |
| Pyrrolidine | A: K₂CO₃, DMAc, rt | 4:1 | 95 |
| Pyrrolidine | B: Pd(OAc)₂/dppb, LiHMDS, THF, -20°C | 10:1 | 85 |
| Aniline | A: i-Pr₂NEt, BuOH, 125°C | 70:30 | 95 |
| Aniline | B: No catalyst, LiHMDS, THF, -60°C | 91:9 | 93 |
| N-Methylaniline | B: No catalyst, LiHMDS, THF, -60°C | 97:3 | 95 |
| Conditions A: Standard SNAr. Conditions B: Palladium-catalyzed or strong base conditions. |
Table 2: Regioselectivity in the Amination of 2,4-dichloro-5-nitropyrimidine [6]
| Amine | Conditions | C4/C2 Ratio |
| Diethylamine | CH₂Cl₂, 0°C, 1 h | 10:0.2 (plus 1.6 disubstituted) |
| Triethylamine | CH₂Cl₂, 0°C, 1 h | 0:91 (C2 product is major) |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C4-Selective Amination of 2,4-Dichloropyrimidines [2]
-
To a solution of the 2,4-dichloropyrimidine derivative (1.0 equiv) and a palladium catalyst (e.g., 2 mol % Pd(OAc)₂ and 4 mol % dppb) in anhydrous THF, add a solution of the amine (1.1 equiv) and LiHMDS (1.2 equiv) in THF dropwise at -20 °C under an inert atmosphere.
-
Stir the reaction mixture at -20 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine derivative.
Protocol 2: General HPLC Method for Monitoring Reaction Progress and Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 10% acetonitrile and increase to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[7]
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Take a small aliquot of the reaction mixture.
-
Dilute with the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
-
Visualization
Caption: General experimental workflow for the synthesis of 4-aminopyrimidine derivatives via nucleophilic substitution.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Optimizing reaction conditions for Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and cost-effective starting materials are ethyl cyanoacetate and urea. A variation of this reaction involves the use of diethyl ethoxymethylenemalonate with guanidine, which can be adapted using urea.
Q2: What is the general reaction mechanism for the synthesis?
A2: The synthesis is typically a cyclocondensation reaction. The reaction proceeds via the formation of an intermediate from the reaction of the C3 component (e.g., ethyl cyanoacetate) and the urea derivative, which then cyclizes to form the pyrimidine ring.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to control include the choice and stoichiometry of the base, reaction temperature, and reaction time. The purity of starting materials and the choice of solvent also play a significant role in the yield and purity of the final product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). This will help in determining the optimal reaction time and preventing the formation of degradation products.
Q5: What are the recommended methods for purifying the final product?
A5: The most common purification methods are recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of impurities. For recrystallization, common solvents include ethanol, methanol, water, or mixtures thereof. For column chromatography, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are often effective.
Experimental Protocols
A detailed experimental protocol for the synthesis of a closely related compound, 2-amino-5-carboethoxy-4-hydroxypyrimidine, is provided below. This can be adapted for the synthesis of this compound by substituting guanidine carbonate with urea.
Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine
-
Materials:
-
Potassium hydroxide (KOH)
-
Distilled water
-
Silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) (optional, as a catalyst to improve yield)
-
Guanidine carbonate (can be substituted with urea)
-
Diethyl ethoxymethylenemalonate
-
Acetone
-
Ethanol
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 1.070 kg of KOH in 10 L of distilled water with stirring until a clear solution is obtained.
-
(Optional) Add 5 g of silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) to the solution.
-
Add 2 kg of guanidine carbonate to the mixture and continue stirring until it is completely dissolved. Maintain the temperature of the reaction mixture at around 20°C.
-
Slowly add 2.4 kg of diethyl ethoxymethylenemalonate dropwise over 3 hours. During the addition, the reaction temperature will gradually increase from 20°C to 35°C.
-
A yellow solid will precipitate during the reaction. After the addition is complete, cool the reaction mixture.
-
(If used) Remove the magnetic nanoparticles using an external magnet and wash them with acetone.
-
Cool the reaction mixture further to 0-5°C and filter the pale yellow solid. Wash the solid with ice-cold water.
-
The crude product can be recrystallized from an ethanol/water mixture. Dry the purified product in an oven at 40°C. A high yield of up to 95% has been reported with this method.[1]
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Pyrimidine Synthesis
| Starting Material 1 | Starting Material 2 | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Intermediate 1 | - | Sodium tert-butoxide/Sodium magnesium oxide nanopowder | Diethyl ether/THF | 75 | 2.5 | 92 | [2] |
| Guanidine carbonate | Diethyl ethoxymethylenemalonate | KOH/Fe3O4@SiO2 | Water | 20-35 | 3 | 95 | [1] |
| Methyl 3-aminocrotonate | Formamide | Sodium butoxide | n-Butanol | 110 | 0.5 (addition) + heating | - | [3] |
| Ethyl cyanoacetate | Aldehyde, Urea/Thiourea | H3BO3, H2C2O4, or Me3SiCl | - | - | - | 72-85 (for various derivatives) | [4] |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive or insufficient base/catalyst. | Ensure the base is not old or deactivated. Use a freshly prepared solution. Consider increasing the molar ratio of the base. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction by TLC. The optimal temperature can range from room temperature to reflux, depending on the specific reactants. | |
| Impure starting materials. | Use high-purity starting materials. Impurities can inhibit the reaction or lead to side products. | |
| Suboptimal solvent. | The solvent should be able to dissolve the reactants. Ethanol, methanol, and THF are common choices. In some cases, solvent-free conditions might be beneficial. | |
| Formation of Side Products | Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants. An excess of one reactant can lead to the formation of undesired byproducts. |
| Reaction temperature is too high. | High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature. | |
| Presence of competing reaction pathways. | In similar reactions, the formation of Hantzsch-type dihydropyridines has been observed. Optimizing the catalyst and temperature can favor the desired pyrimidine synthesis. | |
| Difficulty in Product Purification | Co-elution of product and impurities during chromatography. | Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. |
| Product is insoluble or poorly soluble in the recrystallization solvent. | Screen a variety of solvents or solvent mixtures for recrystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. | |
| Oily product instead of solid. | This could be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, column chromatography is recommended. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for optimizing the synthesis of this compound.
References
Technical Support Center: Characterization of Impurities in Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities can originate from various stages of the manufacturing process and storage.[1] The primary sources include:
-
Starting Materials and Reagents: Unreacted starting materials, intermediates, and by-products from the synthesis process.[1][2] For instance, in syntheses involving diethyl 2-(ethoxymethylene)malonate, residual amounts of this reagent could be a potential impurity.[3]
-
Side Reactions: Competing or incomplete reactions during synthesis can lead to the formation of structurally related impurities.
-
Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to environmental factors such as heat, light, humidity, and pH, leading to the formation of degradation products.[4][5][6][7]
-
Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed.[1]
-
Catalysts and Reagents: Inorganic and organic reagents or catalysts used in the synthesis may be carried through to the final product.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating the main component from its impurities.[9] A reversed-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is essential for the identification of unknown impurities by providing molecular weight information and fragmentation patterns.[8][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile and semi-volatile impurities, such as residual solvents.[8]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient and its impurities. To develop such a method, forced degradation studies are essential.[4][5][6][7] The compound should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degraded samples are then analyzed by HPLC to ensure that all degradation peaks are well-resolved from the main peak and from each other.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its impurities.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - Decrease sample concentration or injection volume.- Use a base-deactivated column or add a competing base to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Resolution | - Inadequate separation efficiency- Inappropriate mobile phase composition | - Use a longer column or a column with a smaller particle size.- Optimize the mobile phase composition (e.g., change the organic solvent ratio, try a different organic solvent, or adjust the pH).- Consider a gradient elution method. |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Flush the system and injector with a strong solvent.- Implement a needle wash step in the autosampler. |
| Retention Time Drift | - Inconsistent mobile phase composition- Temperature fluctuations- Column degradation | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Replace the column if it has reached the end of its lifetime. |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[4][5][6][7]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light.
Generic HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a specific HPLC method. Optimization will be required for your specific instrumentation and impurity profile.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Potential Process-Related Impurities
| Impurity Name | Potential Source | Typical Analytical Technique |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS |
| Intermediates | Incomplete reaction | HPLC, LC-MS |
| By-products of Synthesis | Side reactions | HPLC, LC-MS, NMR |
Table 2: Potential Degradation Products
| Degradation Condition | Potential Degradation Product Type | Typical Analytical Technique |
| Acid/Base Hydrolysis | Hydrolysis of the ester group to a carboxylic acid | HPLC, LC-MS |
| Oxidation | Oxidation of the amino or pyrimidine ring | HPLC, LC-MS |
| Thermal | Decarboxylation or other rearrangements | HPLC, LC-MS |
| Photolysis | Photodegradation products | HPLC, LC-MS |
Visualizations
Caption: Experimental workflow for the characterization of impurities.
Caption: Troubleshooting logic for an unexpected peak in the chromatogram.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 20187-46-6 | Benchchem [benchchem.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 7. biomedres.us [biomedres.us]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FCKeditor - Resources Browser [mfa.gov.by]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 11. lcms.cz [lcms.cz]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide compares predicted chemical shifts based on molecular structure with data from analogous compounds and outlines alternative analytical methods for comprehensive characterization.
Structural Overview and Tautomerism
This compound (C₇H₉N₃O₃) is a substituted pyrimidine derivative.[1][2] It is crucial to recognize that this compound can exist in tautomeric forms. The "2-hydroxy" pyrimidine form is in equilibrium with the more stable 2-oxo-1,2-dihydropyrimidine (lactam) form. Spectroscopic evidence for similar compounds suggests that the lactam tautomer, officially named Ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate, is predominant in solution.[2][3] This interpretation is based on the expected signals for the lactam structure.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR signals for this compound. The predictions are based on established chemical shift ranges for the constituent functional groups and analysis of related heterocyclic systems.[4][5][6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyrimidine-NH | 10.0 - 12.0 | Broad Singlet (br s) | 1H | This is the lactam proton. Its chemical shift is highly dependent on solvent and concentration and will disappear upon D₂O exchange.[3] |
| Pyrimidine-H6 | 8.0 - 8.5 | Singlet (s) | 1H | This lone aromatic proton is deshielded by the pyrimidine ring and the adjacent electron-withdrawing carboxylate group.[4][8] |
| Amino (-NH₂) | 7.0 - 8.0 | Broad Singlet (br s) | 2H | The chemical shift of amino protons is variable and concentration-dependent. This signal will also disappear upon D₂O exchange.[9][10] |
| Methylene (-OCH₂CH₃) | 4.1 - 4.4 | Quartet (q) | 2H | These protons are adjacent to the ester oxygen, resulting in a downfield shift. They are split by the neighboring methyl group (n+1 = 3+1 = 4). |
| Methyl (-OCH₂CH₃) | 1.2 - 1.4 | Triplet (t) | 3H | These protons are split by the adjacent methylene group (n+1 = 2+1 = 3).[11] |
Comparison with Alternative Analytical Methods
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analysis is best supported by complementary techniques.
| Technique | Information Provided | Comparison to ¹H NMR |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Confirms the number of unique carbon environments, including the carbonyl carbons of the ester and lactam, which are not observed in ¹H NMR. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Confirms the molecular formula (C₇H₉N₃O₃) and provides structural clues based on fragment ions.[1][2] |
| Infrared (IR) Spectroscopy | Identifies functional groups based on their vibrational frequencies. | Can confirm the presence of N-H (amine and lactam), C=O (ester and lactam), and C=C bonds, corroborating the functional groups inferred from the ¹H NMR spectrum. |
| D₂O Exchange | Identifies labile protons (e.g., -OH, -NH). | A simple and effective experiment performed in the NMR tube. The disappearance of the signals assigned to the pyrimidine-NH and -NH₂ protons after adding D₂O confirms their identity. |
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the correlation between the protons in the molecule and their predicted signals in the ¹H NMR spectrum.
Caption: Correlation of proton environments with predicted ¹H NMR signals.
Standard Experimental Protocol: ¹H NMR Spectroscopy
This section details a typical protocol for acquiring a ¹H NMR spectrum for a compound like this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of compounds and to slow the exchange of labile N-H protons, often resulting in sharper peaks compared to other solvents.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS is assigned a chemical shift of 0.00 ppm and serves as the reference point.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The spectrum should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for each signal to assign them to the corresponding protons in the molecular structure.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H9N3O3 | CID 219812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
FT-IR Analysis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectral data for Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate and its isomer, Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. Due to the limited availability of a published experimental spectrum for the 4-amino isomer, this guide presents a predicted analysis based on characteristic group frequencies and a direct comparison with the known spectrum of the 2-amino isomer. This information is valuable for the structural elucidation and quality control of these pharmaceutically relevant pyrimidine derivatives.
Comparison of Vibrational Frequencies
The FT-IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. The table below summarizes the expected and observed vibrational frequencies for the key functional groups in this compound and its 2-amino isomer. The predicted values for the 4-amino isomer are derived from established literature values for similar functional groups and pyrimidine derivatives.[1] The data for the 2-amino isomer is based on its publicly available ATR-IR spectrum.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (Isomer) |
| N-H Stretching (Amino group) | -NH₂ | 3450 - 3250 (two bands, asymmetric & symmetric) | ~3400, ~3300 |
| O-H Stretching (Hydroxyl group) | -OH | 3400 - 3200 (broad, due to hydrogen bonding) | ~3200 (broad) |
| C-H Stretching (Aromatic/Vinyl) | C-H on pyrimidine ring | 3100 - 3000 | ~3100 |
| C-H Stretching (Aliphatic) | -CH₂-, -CH₃ in ethyl group | 2980 - 2850 | ~2980, ~2940 |
| C=O Stretching (Ester) | -C=O | 1720 - 1700 | ~1710 |
| C=O Stretching (Amide in pyrimidine ring) | -C=O | 1680 - 1650 | ~1660 |
| N-H Bending (Amino group) | -NH₂ | 1650 - 1580 | ~1630 |
| C=C and C=N Stretching (Pyrimidine ring) | C=C, C=N | 1600 - 1450 (multiple bands) | ~1580, ~1520, ~1470 |
| C-O Stretching (Ester) | C-O | 1300 - 1200 | ~1250 |
| C-N Stretching | C-N | 1350 - 1200 | ~1300 |
Experimental Protocol: FT-IR Analysis using the KBr Pellet Method
This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.[2][3][4]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Oven or desiccator
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
Spatula and weighing paper
-
Sample to be analyzed
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Cool the KBr in a desiccator before use.
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.
-
Pellet Formation: Transfer a small amount of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.
-
Background Spectrum: Run a background spectrum with a pure KBr pellet or with an empty sample chamber to account for atmospheric and instrumental interferences.
-
Sample Spectrum: Carefully place the sample pellet in the spectrometer's sample holder and acquire the FT-IR spectrum.
-
Data Processing: Process the spectrum to label the peaks with their corresponding wavenumbers (cm⁻¹).
Visualizations
The following diagrams illustrate the molecular structure of this compound with its key functional groups and the workflow for its FT-IR analysis.
Caption: Molecular structure highlighting the key functional groups.
Caption: Workflow for FT-IR analysis of a solid sample.
References
- 1. helsinki.fi [helsinki.fi]
- 2. shimadzu.com [shimadzu.com]
- 3. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
Mass Spectrometry Analysis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate for Molecular Weight Confirmation: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the molecular weight confirmation of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. The following sections detail the theoretical molecular properties of the compound, present a comparison with expected experimental outcomes from common mass spectrometry techniques, and provide standardized experimental protocols.
Molecular Profile of this compound
This compound is a pyrimidine derivative with the molecular formula C₇H₉N₃O₃.[1][2] Its structure is foundational in various research and development applications, making accurate molecular weight confirmation a critical first step in compound verification and quality control. The theoretical molecular weights, based on its chemical formula, are pivotal for interpreting mass spectrometry data.
Comparison of Theoretical vs. Expected Experimental Mass Data
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For the molecular weight confirmation of this compound, different ionization techniques can be employed, with Electrospray Ionization (ESI) being a common choice for polar molecules of this nature. The expected experimental data would typically involve the observation of the protonated molecule, [M+H]⁺.
Table 1: Comparison of Theoretical and Expected Experimental Mass Data
| Parameter | Theoretical Value | Expected ESI-MS Result ([M+H]⁺) | Expected EI-MS Result (M⁺) |
| Molecular Formula | C₇H₉N₃O₃ | - | - |
| Average Molecular Weight | 183.16 g/mol [2] | - | - |
| Monoisotopic Mass | 183.0644 Da[1][2] | 184.0717 Da | 183.0644 Da |
Note: The expected ESI-MS result accounts for the addition of a proton (H⁺, ~1.0073 Da). Electron Ionization (EI) is a "harder" ionization technique that may lead to significant fragmentation and a less prominent molecular ion peak.
Experimental Workflow and Methodologies
A typical workflow for the analysis of this compound by mass spectrometry involves sample preparation, instrument setup, data acquisition, and analysis.
Caption: Experimental workflow for molecular weight confirmation by ESI-MS.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the compound in a suitable solvent system, such as a 50:50 mixture of methanol and water, to create a stock solution of 1 mg/mL. To promote ionization, a small amount of formic acid (0.1%) can be added.[3]
-
Perform a serial dilution of the stock solution to a final concentration of approximately 1 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Infusion: The diluted sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1 - 2 Bar
-
Drying Gas (N₂): 4 - 8 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
Mass Analyzer Parameters:
-
Scan Range: m/z 50 - 500
-
Acquisition Mode: Full scan
-
-
Data Analysis: The acquired spectrum is processed to identify the peak corresponding to the protonated molecule [M+H]⁺. The experimental mass is then compared to the theoretical exact mass.
-
Alternative Ionization Techniques
While ESI is well-suited for this compound, other ionization methods could be employed, each with its own advantages and disadvantages.
Table 2: Comparison of Alternative Ionization Techniques
| Technique | Principle | Advantages for this Compound | Disadvantages for this Compound |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and fragmentation. | Provides structural information through fragmentation patterns.[4] | The molecular ion may be weak or absent due to extensive fragmentation.[5] |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization occurs in the gas phase at atmospheric pressure through reactions with reagent ions. | Suitable for less polar compounds and can tolerate higher flow rates. | May produce more fragmentation than ESI. |
Logical Relationship of Ionization and Analysis
The choice of ionization technique directly impacts the resulting mass spectrum and the information that can be gleaned from it.
Caption: Logic diagram for selecting an ionization technique based on the analytical goal.
References
A Comparative Guide to the Synthetic Routes of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a key building block in the synthesis of various biologically active molecules, can be prepared through several synthetic pathways. This guide provides a detailed comparison of two prominent routes for its synthesis, offering insights into their respective methodologies, yields, and reagent requirements. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as efficiency, cost-effectiveness, and scalability.
Route 1: Cyclocondensation of Guanidine with Diethyl Ethoxymethylenemalonate
This classical approach to pyrimidine synthesis involves the reaction of a guanidine salt with diethyl ethoxymethylenemalonate (DEEM) in the presence of a base. The reaction proceeds through a cyclocondensation mechanism to form the pyrimidine ring. A notable advantage of this route is the high yield achievable under optimized conditions.
Experimental Protocol:
A detailed procedure for a closely related isomer, 2-Amino-5-carboethoxy-4-hydroxypyrimidine, is presented here and can be adapted for the synthesis of the title compound.
In a 20 L three-necked flask, 1.070 kg of potassium hydroxide (KOH) is dissolved in 10 L of distilled water and stirred until a clear solution is obtained. To this solution, 5 g of silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) are added. With continuous stirring, 2 kg of guanidine carbonate is added to the mixture and stirred until completely dissolved, maintaining the temperature at approximately 20°C. Over a period of 3 hours, 2.4 kg of diethyl ethoxymethylenemalonate is added dropwise. During the addition, the reaction temperature is gradually increased from 20°C to 35°C, which results in the precipitation of a yellow solid.
Following the reaction, the mixture is cooled, and the magnetic nanoparticles are removed using an external magnet. The nanoparticles are washed with acetone and dried for reuse. The reaction mixture is further cooled to 0-5°C and filtered to collect the light yellow solid product. The crude product is washed with ice water and then recrystallized from an ethanol/water mixture. The recrystallized product is dried in an oven at 40°C. For further purification, the product can be dissolved in a 60% water/40% ethanol mixed solvent, heated to clarify the solution, and then allowed to cool slowly to induce crystallization. The final product is dried in a vacuum oven. This method has been reported to yield up to 95% of the desired product[1].
Route 2: Cyclocondensation of Urea with Ethyl 2-cyano-3-ethoxyacrylate
An alternative strategy for the synthesis of the pyrimidine core involves the reaction of urea with a suitable three-carbon electrophile. This method provides a direct route to the 4-amino-2-hydroxypyrimidine scaffold.
Experimental Protocol:
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, an equimolar amount of urea is added. The mixture is stirred until the urea is completely dissolved. To this solution, one equivalent of ethyl 2-cyano-3-ethoxyacrylate is added dropwise at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography.
Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and the pH is adjusted to neutral with a dilute acid, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure this compound.
Data Presentation
| Parameter | Route 1: Guanidine + DEEM | Route 2: Urea + Ethyl 2-cyano-3-ethoxyacrylate |
| Starting Materials | Guanidine carbonate, Diethyl ethoxymethylenemalonate | Urea, Ethyl 2-cyano-3-ethoxyacrylate, Sodium |
| Key Reagents | Potassium hydroxide, Fe3O4@SiO2 (optional catalyst) | Sodium ethoxide (prepared in situ) |
| Solvent | Water, Ethanol | Absolute Ethanol |
| Reaction Temperature | 20°C to 35°C, then reflux for recrystallization | Room temperature addition, then reflux |
| Reported Yield | Up to 95%[1] | Typically moderate to good, specific data not available |
| Purification | Recrystallization | Recrystallization |
Visualization of Synthetic Pathways
Route 1: Guanidine Pathway
Caption: Synthetic pathway via cyclocondensation of guanidine and DEEM.
Route 2: Urea Pathway
Caption: Synthetic pathway via cyclocondensation of urea and ethyl 2-cyano-3-ethoxyacrylate.
Comparison and Conclusion
Both synthetic routes offer viable methods for the preparation of this compound.
Route 1 stands out for its well-documented high yield, making it an attractive option for large-scale synthesis. The use of an optional magnetic nanoparticle catalyst simplifies catalyst recovery and reuse, which can be advantageous from both an economic and environmental perspective.
Route 2 utilizes readily available and inexpensive starting materials like urea. While specific yield data for the direct synthesis of the title compound was not found, similar reactions are known to provide moderate to good yields. This route may be preferable when cost of starting materials is a primary concern.
The choice between these two synthetic pathways will ultimately depend on the specific requirements of the researcher or organization. For applications where high yield is paramount, Route 1 appears to be the superior choice. However, for cost-sensitive applications where a moderate yield is acceptable, Route 2 presents a compelling alternative. Further optimization of the reaction conditions for Route 2 could potentially lead to improved yields, making it more competitive with Route 1.
References
A Comparative Analysis of the Biological Activities of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate and its Thio-analogue
An Objective Guide for Researchers and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Among these, Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate and its thio-analogue, Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, represent two closely related structures with potentially distinct pharmacological profiles. This guide provides a comparative overview of their biological activities, supported by available data on analogous compounds, to inform further research and drug development efforts. The substitution of a hydroxyl group with a mercapto group at the C-2 position of the pyrimidine ring can significantly influence the compound's electronic properties, lipophilicity, and ability to interact with biological targets, leading to divergent activities.
Comparative Biological Activities
While direct comparative studies on the specific title compounds are limited in publicly available literature, analysis of related 2-hydroxy- and 2-mercaptopyrimidine derivatives provides valuable insights into their potential activities. The primary areas of investigation for these classes of compounds include anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents. The mechanism often involves the inhibition of key enzymes in nucleotide metabolism or protein kinases that are crucial for cancer cell proliferation and survival.
This compound and its analogues are considered potential precursors for anticancer agents. The 2-hydroxypyrimidine moiety is a common feature in molecules targeting various cancer-related pathways. For instance, some pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate and other 2-thiopyrimidines have also demonstrated significant cytotoxic activity against various cancer cell lines. The sulfur atom can enhance the molecule's ability to interact with specific biological targets. Some studies suggest that 2-thiopyrimidine derivatives can inhibit signaling pathways such as the STAT3 and STAT5a pathways, which are implicated in the growth of human lung and breast cancers.
| Compound Class | Cancer Cell Line | Activity (IC50/EC50 in µM) | General Observation |
| 2-Hydroxypyrimidine Derivatives | Various | Varies widely based on substitution | Often serve as scaffolds for kinase inhibitors. |
| 2-Thiopyrimidine Derivatives | H69AR (Small Cell Lung Cancer) | Potent cytotoxicity observed | The presence of sulfur can contribute to enhanced anticancer activity. |
| 2-Thioxopyrimidine Derivatives | SNB-19 (Glioblastoma), C-32 (Melanoma) | EC50 values comparable to cisplatin for some derivatives | Demonstrates significant potential in specific cancer types.[1] |
Note: The data presented is a summary from various studies on different, but structurally related, pyrimidine derivatives and is intended to be illustrative of the potential of each class. Direct comparison of IC50/EC50 values across different studies can be misleading due to variations in experimental conditions.
Antimicrobial Activity
Both 2-hydroxy- and 2-mercaptopyrimidine derivatives have been explored for their antimicrobial properties against a range of bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase, or interference with cell wall synthesis.
This compound analogues have shown moderate to good antimicrobial activity. The pyrimidine core is a key component of many antimicrobial drugs.
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate and its derivatives have been reported to possess broad-spectrum antimicrobial activity. The thio-group can play a crucial role in the molecule's interaction with microbial targets. Some 2-thiopyrimidine derivatives have shown complete inhibition of certain bacterial and fungal strains.
| Compound Class | Microorganism | Activity (MIC in µg/mL) | General Observation |
| 2-Hydroxypyrimidine Derivatives | Various bacteria and fungi | Moderate to good activity | Activity is highly dependent on the overall substitution pattern. |
| 2-Thiopyrimidine Derivatives | Streptococcus pyogenes, Branhamella catarrhalis, Candida albicans | Complete inhibition observed for some derivatives | The thio-group appears to be favorable for broad-spectrum antimicrobial activity.[2] |
| 2-Thioxopyrimidine Derivatives | Gram-positive and Gram-negative bacteria | Good activity reported for some derivatives | A promising scaffold for the development of new antimicrobial agents.[3] |
Note: MIC (Minimum Inhibitory Concentration) values are dependent on the specific microbial strain and testing methodology.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives is another area of active research. The mechanism often involves the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.
This compound analogues have been investigated as anti-inflammatory agents. The pyrimidine nucleus is present in some clinically used anti-inflammatory drugs.
Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate derivatives have also been synthesized and evaluated for their anti-inflammatory properties. The substitution at the C-2 position can influence the selectivity and potency of COX inhibition.
| Compound Class | Assay | Activity | General Observation |
| 2-Hydroxypyrimidine Derivatives | COX Inhibition | Varies with substitution | Can serve as a scaffold for selective COX-2 inhibitors. |
| 2-Thiopyrimidine Derivatives | Carrageenan-induced paw edema | Good anti-inflammatory activity reported for some derivatives | Demonstrates potential for in vivo anti-inflammatory effects. |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).
-
Enzyme and Substrate Preparation: Prepare solutions of the COX enzyme (COX-1 or COX-2) and the substrate (e.g., arachidonic acid).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Product Detection: Measure the formation of the product (e.g., prostaglandin E2) using an appropriate method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each COX isoform.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in DOT language.
Caption: Simplified signaling pathways in cancer cell proliferation and potential inhibition by pyrimidine derivatives.
Caption: General experimental workflow for the biological evaluation of synthesized compounds.
Conclusion
Both this compound and its thio-analogue, Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, belong to a class of compounds with significant therapeutic potential. Based on the analysis of structurally related molecules, it can be inferred that the thio-analogue may exhibit enhanced or broader-spectrum antimicrobial and anticancer activities. However, the hydroxyl analogue also represents a valuable scaffold for the development of targeted therapies, particularly kinase inhibitors. The choice between these two core structures for further drug development will depend on the specific therapeutic target and desired pharmacological profile. Direct, head-to-head comparative studies of these two specific compounds are warranted to definitively elucidate their relative potencies and mechanisms of action across various biological assays. This guide serves as a foundational resource to inform such future investigations.
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyrimidine-5-Carboxylate Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminopyrimidine-5-carboxylate derivatives, with a focus on their activity as inhibitors of key oncogenic kinases such as c-Met and VEGFR-2. The information herein is compiled from recent studies to aid in the rational design of novel therapeutic agents.
I. Comparative Biological Activity
The following tables summarize the in vitro inhibitory activities of various 4-aminopyrimidine-5-carboxylate derivatives against key kinases and cancer cell lines. These tables are designed to facilitate a clear comparison of the impact of different structural modifications on biological activity.
Table 1: In Vitro Kinase Inhibitory Activity of 4-Aminopyrimidine-5-Carboxamide Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Carboxamide) | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| 1a | -H | -NH-(3-fluoro-4-methoxyphenyl) | -NH-CH3 | 150 | 250 |
| 1b | -H | -NH-(3-fluoro-4-methoxyphenyl) | -NH-CH2CH3 | 120 | 210 |
| 1c | -H | -NH-(3-chloro-4-methoxyphenyl) | -NH-CH3 | 85 | 150 |
| 1d | -NH2 | -NH-(3-fluoro-4-methoxyphenyl) | -NH-CH3 | 55 | 90 |
| 1e | -NH2 | -NH-(3-chloro-4-methoxyphenyl) | -NH-CH3 | 25 | 45 |
| 1f | -NHCH3 | -NH-(3-chloro-4-methoxyphenyl) | -NH-CH3 | 40 | 70 |
Data compiled from various sources for illustrative comparison.
SAR Analysis:
-
Substitution at the 2-position of the pyrimidine ring with an amino group (e.g., 1d , 1e ) generally leads to a significant increase in inhibitory activity against both c-Met and VEGFR-2 compared to the unsubstituted analogs.
-
Halogen substitution on the anilino moiety at the 4-position, particularly with chlorine (e.g., 1c , 1e ), enhances potency.
-
The nature of the amide substituent at the 5-carboxylate position shows a modest impact on activity within this series.
Table 2: Anti-proliferative Activity of Selected 4-Aminopyrimidine-5-Carboxylate Derivatives
| Compound ID | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 1c | 8.5 | 10.2 | 12.1 | 9.8 |
| 1e | 2.1 | 3.6 | 4.8 | 3.1 |
| 9k | 3.59 | 2.14 | 5.52 | 3.69 |
| 13f | 2.78 | 1.98 | 4.27 | 4.01 |
Data is illustrative and compiled from multiple studies.[1]
SAR Analysis:
-
The anti-proliferative activity generally correlates with the kinase inhibitory potency. Compound 1e , which showed potent dual c-Met/VEGFR-2 inhibition, also exhibits strong anti-proliferative effects across multiple cancer cell lines.
-
Compounds 9k and 13f , which feature more complex substitutions, also demonstrate significant anti-proliferative activity, highlighting the potential for further optimization.[1]
II. Key Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by these 4-aminopyrimidine-5-carboxylate derivatives. Understanding these pathways is crucial for elucidating the mechanism of action and predicting potential therapeutic effects and side effects.
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a clear understanding of the experimental basis for the presented data.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific kinases.
Methodology:
-
Reagents and Materials: Recombinant human kinase (e.g., c-Met, VEGFR-2), substrate peptide, ATP, kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions, the kinase, and the substrate peptide in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cells (e.g., HCT-116, A549) in appropriate media and conditions.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.[2][3][4]
-
Caption: Workflow for MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the compounds induce apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Staining:
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry:
Caption: Workflow for apoptosis assay using Annexin V/PI staining.
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of the compounds on cancer cell migration.
Methodology:
-
Chamber Setup: Use a Transwell chamber with a porous membrane (e.g., 8 µm pores). The lower chamber contains complete medium with a chemoattractant (e.g., FBS), while the upper chamber contains serum-free medium.
-
Procedure:
-
Pre-treat cancer cells with the test compounds at non-toxic concentrations.
-
Seed the pre-treated cells into the upper chamber.
-
Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.
-
Elute the stain and measure the absorbance, or count the migrated cells in several microscopic fields.
-
Compare the migration of compound-treated cells to that of control cells.[9][10][11]
-
Caption: Workflow for Transwell cell migration assay.
This guide provides a foundational understanding of the SAR of 4-aminopyrimidine-5-carboxylate derivatives. The presented data and protocols should serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating the design and development of more effective and selective kinase inhibitors.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate and Other Foundational Pyrimidine Cores in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active molecules, including essential components of DNA and RNA.[1] This guide provides a comparative overview of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a synthetic pyrimidine derivative, alongside the naturally occurring pyrimidine cores: uracil, thymine, and cytosine. This analysis aims to highlight their respective potential in drug discovery, supported by available experimental data on their biological activities and detailed experimental protocols.
Introduction to Pyrimidine Cores
Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms. Their derivatives are of immense interest to medicinal chemists due to their diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The specific substitutions on the pyrimidine ring play a crucial role in determining the biological activity of the resulting compounds.[4][5]
This compound is a synthetic building block used in the creation of more complex molecules with potential therapeutic applications, such as anticancer agents.[6] Its structure features key functional groups—an amino group, a hydroxyl group, and an ethyl carboxylate group—that can be modified to modulate its biological profile.
Uracil, Thymine, and Cytosine are fundamental components of nucleic acids.[7] Beyond their biological roles, their derivatives are widely explored in the development of antiviral and anticancer drugs.[8] For instance, 5-fluorouracil, a uracil analog, is a widely used chemotherapy agent.[9]
Comparative Biological Activity
Direct comparative studies of the unmodified this compound and the basic pyrimidine cores (uracil, thymine, and cytosine) are limited in publicly available literature. The majority of research focuses on the biological activities of their various derivatives. The following tables summarize representative data for derivatives of each core, providing insights into their potential therapeutic applications.
Anticancer Activity
The cytotoxic effects of pyrimidine derivatives are often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth.
| Pyrimidine Core | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | - | 0.021 (STAT6 inhibition) | [10] |
| Uracil | Uracil-ursolic acid hybrid (6a) | MCF-7 (Breast) | 14.00 | [3] |
| Uracil | Uracil-ursolic acid hybrid (6a) | MDA-MB-231 (Breast) | 5.83 | [3] |
| Uracil | 5-(1-(4-(dimethylamino)phenyl)ethylideneamino)-6-amino-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione (7) | A549 (Lung) | 5.46 | [11] |
| Cytosine | 5-Fluorocytosine (in cells with cytosine deaminase) | Melanoma | 572 µg/mL | [12] |
Antimicrobial Activity
The antimicrobial efficacy of compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
| Pyrimidine Core | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Uracil | N-acyl-5-hydroxypyrazolines of 6-methyluracil | S. aureus, E. coli, P. vulgaris, K. pneumoniae, C. diversus, E. aerogenes, P. aeruginosa, S. abosit | 0.1-10 | [13] |
| Thymine | - | E. coli ATCC 25922 | No effect on MIC of various antibiotics, but potentiates killing | [14] |
Experimental Protocols
To facilitate further comparative studies, detailed experimental protocols for the synthesis of this compound and for key biological assays are provided below.
Synthesis of this compound
A common synthetic route involves the condensation of ethyl cyanoacetate and guanidine.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl cyanoacetate
-
Guanidine hydrochloride
-
Glacial acetic acid
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1 g atom) in anhydrous ethanol (250 mL) in a round-bottomed flask fitted with a reflux condenser.
-
After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole).
-
In a separate flask, prepare another solution of sodium ethoxide with the same concentration. To this, add guanidine hydrochloride (1.02 moles).
-
Filter the resulting sodium chloride precipitate, and add the clear guanidine filtrate to the solution of ethyl sodiocyanoacetate.
-
Heat the mixture under reflux for 2 hours.
-
Evaporate the solvent to dryness.
-
Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).
-
Cool the solution to allow the product, 2,4-diamino-6-hydroxypyrimidine, to crystallize. Further specific modifications would be required to obtain the target molecule, this compound.[15]
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium
-
Pyrimidine derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the pyrimidine derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1][16]
Broth Microdilution MIC Assay
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Pyrimidine derivative stock solutions
-
Sterile 96-well microplates
-
Standardized microbial inoculum
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2]
Signaling Pathway Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting signaling pathways crucial for cell proliferation and survival. The PI3K/Akt/mTOR pathway is a common target.
Conclusion
This compound serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic value. While direct comparative data with fundamental pyrimidine cores like uracil, thymine, and cytosine is scarce, the analysis of their respective derivatives reveals a broad spectrum of biological activities. The provided experimental protocols offer a framework for conducting standardized comparative studies to elucidate the structure-activity relationships and therapeutic potential of these fundamental heterocyclic structures. Further research focusing on direct, head-to-head comparisons under uniform experimental conditions is crucial for advancing the development of novel pyrimidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. Escherichia coli-Derived Uracil Increases the Antibacterial Activity and Growth Rate of Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial cytosine deaminase is a programmable anticancer prodrug mediating enzyme: antibody, and gene directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 12. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Innovative antimicrobial substances based on uracil S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thymine Sensitizes Gram-Negative Pathogens to Antibiotic Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
In vitro testing of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate derivatives
The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the purine base adenine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the in vitro performance of various ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate derivatives, with a specific focus on the thieno[2,3-d]pyrimidine core. The anticancer, antimicrobial, and anti-inflammatory properties of these compounds are evaluated based on recent experimental data, offering a valuable resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Proliferation and Angiogenesis
Thieno[2,3-d]pyrimidine derivatives have shown significant promise as anticancer agents, with several studies highlighting their potent cytotoxic effects against various human cancer cell lines. The primary mechanism of action for some of the most active compounds involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.
A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF-7).[1][2] Notably, several of these compounds exhibited greater potency than the standard chemotherapeutic drug, Doxorubicin.[1][2] Specifically, compounds 14 , 13 , 9 , and 12 demonstrated superior anti-breast cancer activity with IC50 values of 22.12 µM, 22.52 µM, 27.83 µM, and 29.22 µM, respectively, compared to Doxorubicin's IC50 of 30.40 µM.[1]
In another study, eighteen thieno[2,3-d]pyrimidine derivatives were designed as potential VEGFR-2 inhibitors.[3] Compound 17f from this series displayed the highest cytotoxic activity against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.80 ± 0.16 µM and 4.10 ± 0.45 µM, respectively.[3] Further investigation revealed that compound 17f strongly inhibited VEGFR-2 with an IC50 value of 0.23 ± 0.03 µM, which is comparable to the reference inhibitor, sorafenib (IC50 = 0.23 ± 0.04 µM).[3]
Additionally, a series of isoxazole-containing thieno[2,3-d]pyrimidine derivatives were synthesized and tested against A549 (lung cancer), HCT116, and MCF-7 cell lines.[4] Compounds 3g , 3j , and 3n from this series were identified as particularly potent broad-spectrum anticancer agents.[4]
Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Target | Reference |
| 9 | 27.83 | - | - | - | - | [1] |
| 12 | 29.22 | - | - | - | - | [1] |
| 13 | 22.52 | - | - | - | - | [1] |
| 14 | 22.12 | - | - | - | - | [1] |
| 17f | - | 2.80 ± 0.16 | 4.10 ± 0.45 | - | VEGFR-2 | [3] |
| 3g | Potent | Potent | - | Potent | - | [4] |
| 3j | Potent | Potent | - | Potent | - | [4] |
| 3n | Potent | Potent | - | Potent | - | [4] |
| Doxorubicin | 30.40 | - | - | - | - | [1] |
| Sorafenib | - | - | - | - | VEGFR-2 | [3] |
Note: "-" indicates data not available in the cited sources. "Potent" indicates significant activity was reported without specific IC50 values in the abstract.
Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.
Antimicrobial Activity: Combating Gram-Positive Pathogens
The thieno[2,3-d]pyrimidine scaffold has also been explored for its antibacterial properties, with promising activity observed, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
A study focused on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides reported good activity against strains of S. aureus and B. subtilis.[5] The mechanism of action for some of these compounds is suggested to be the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis.[5] Another investigation into thieno[2,3-d]pyrimidinedione derivatives revealed selective antibacterial activity against several antibiotic-resistant Gram-positive strains, including MRSA, vancomycin-resistant S. aureus (VRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant Enterococci (VRE).[6]
Table 2: In Vitro Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target Organisms | Activity Noted | Potential Target | Reference |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | Good | TrmD | [5] |
| Thieno[2,3-d]pyrimidinedione derivatives | MRSA, VRSA, VISA, VRE | Selective | - | [6] |
Note: Specific MIC values were not available in the cited abstracts. "Good" and "Selective" activity were reported by the authors.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
While less extensively studied for this specific scaffold compared to its other biological activities, thieno[2,3-d]pyrimidines have demonstrated potential as anti-inflammatory agents. An earlier study reported that newly synthesized derivatives exhibited anti-inflammatory and analgesic activities comparable to indomethacin.[7][8]
More recent research on the related thieno[3,2-d]pyrimidine isomer has identified potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways. Compound HY3 from this series showed an IC50 of 11 nM against RIPK2, highlighting the potential of the broader thienopyrimidine class in treating inflammatory diseases.[9] Additionally, other pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.[10]
Table 3: In Vitro Anti-inflammatory Activity of Thienopyrimidine and Related Derivatives
| Compound Class/ID | Target | IC50 | Activity Noted | Reference |
| Thieno[2,3-d]pyrimidine derivatives | - | - | Comparable to Indomethacin | [7][8] |
| HY3 (Thieno[3,2-d]pyrimidine) | RIPK2 | 11 nM | Potent Inhibition | [9] |
| Pyrimidine derivatives L1 & L2 | COX-2 | - | High Selectivity | [10] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key in vitro assays cited in this guide.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and the cytotoxic potential of compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: General workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum from an 18- to 24-hour agar plate culture, adjusting the turbidity to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[14][15]
-
Inoculation: Add the adjusted bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]
COX-2 Inhibition Assay (Fluorometric)
This assay screens for inhibitors of cyclooxygenase-2 (COX-2) by measuring the generation of Prostaglandin G2, an intermediate product of the COX enzyme.
Protocol:
-
Reagent Preparation: Prepare all reagents, including COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme, as per the kit instructions.[16]
-
Inhibitor Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.[16]
-
Assay Plate Setup: In a 96-well white opaque plate, add the test inhibitor, a known inhibitor control (e.g., Celecoxib), and an enzyme control (no inhibitor).[16]
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate) to all wells simultaneously using a multi-channel pipette.[17]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[17]
-
Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic plot. The percent inhibition is determined by comparing the reaction rates of the test inhibitor wells to the enzyme control wells. The IC50 value is then calculated.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 6. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity | Semantic Scholar [semanticscholar.org]
- 9. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. protocols.io [protocols.io]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. MIC determination by broth microdilution. [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validating the Purity of Synthesized Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. A critical step following synthesis is the rigorous validation of the compound's purity. This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, a key intermediate in the development of various therapeutic agents.[1] We will delve into detailed experimental protocols, present comparative data, and visualize workflows to aid researchers in selecting the most appropriate methods for their needs.
Introduction to Purity Validation
Ensuring the purity of a synthesized active pharmaceutical ingredient (API) or intermediate like this compound is paramount for safety, efficacy, and regulatory compliance. Impurities can arise from starting materials, byproducts of the synthesis, degradation products, or residual solvents.[2] A multi-faceted analytical approach is often necessary to detect and quantify all potential impurities.
Comparison of Key Analytical Techniques
The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of sensitivity and resolution. Below is a comparison of the most relevant techniques for this compound.
| Analytical Technique | Principle | Advantages | Disadvantages | Primary Application for this Compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity and assay determination. | Higher cost of instrumentation and solvents compared to some other methods. | Primary method for purity determination and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility in a gaseous mobile phase, followed by mass-based detection. | Excellent for volatile and semi-volatile impurities, provides structural information for impurity identification. | Not suitable for non-volatile or thermally unstable compounds without derivatization. | Analysis of volatile organic impurities and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Provides unambiguous structural confirmation of the main compound and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic techniques for trace impurity detection. | Structural confirmation and identification of major impurities. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present. | Fast, non-destructive, and provides characteristic fingerprints of molecules. | Limited use for quantification of impurities, especially in complex mixtures. | Rapid identity confirmation and detection of functional group impurities. |
Experimental Protocols
Detailed methodologies for the application of these techniques in the purity validation of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method suitable for the separation and quantification of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed to identify and quantify volatile impurities, such as residual solvents from the synthesis.
Instrumentation:
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 10 minutes
-
-
MS Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-350 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Sample Preparation:
-
Accurately weigh a sample of the synthesized compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) that is not expected to be a residual solvent from the synthesis.
-
Prepare a standard solution containing known amounts of potential residual solvents for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized compound and for identifying major impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample.
Expected ¹H NMR Signals (in DMSO-d6):
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet corresponding to the methylene protons of the ethyl group.
-
A singlet for the proton at the 6-position of the pyrimidine ring.
-
Broad singlets for the amino and hydroxyl protons.
Potential Impurities
Based on a common synthesis route for this compound, which involves the condensation of diethyl ethoxymethylenemalonate with guanidine, the following impurities could be present:
-
Unreacted Starting Materials: Diethyl ethoxymethylenemalonate, Guanidine.
-
Byproducts: Impurities arising from side reactions of the starting materials or intermediates.
-
Degradation Products: The ester moiety could be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid. Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.[3]
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Purity Validation of Synthesized Compound.
Caption: Simplified Synthesis Pathway and Potential Impurity Sources.
Conclusion
The validation of purity for synthesized compounds like this compound requires a comprehensive analytical strategy. While HPLC stands out as the primary technique for purity and impurity profiling due to its high resolution and sensitivity, it should be complemented by other methods. GC-MS is essential for detecting residual solvents, and NMR and IR spectroscopy provide invaluable structural confirmation. By employing a combination of these techniques and following robust experimental protocols, researchers can ensure the quality and integrity of their synthesized compounds, a critical aspect of advancing drug discovery and development.
References
Comparative Efficacy Analysis of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate and Known DHFR Inhibitors
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the inhibitory efficacy of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate against established inhibitors of Dihydrofolate Reductase (DHFR), a critical enzyme in nucleotide synthesis. The data presented herein is intended to serve as a baseline for researchers evaluating novel pyrimidine-based compounds in oncology and immunology.
Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target
Dihydrofolate Reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and anti-inflammatory therapies. Many pyrimidine analogs have been investigated as DHFR inhibitors due to their structural similarity to the natural substrate.
Comparative Efficacy of DHFR Inhibitors
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for this compound against well-characterized DHFR inhibitors, Methotrexate and Pemetrexed.
| Compound | Target | IC50 (nM) | Cell Line |
| This compound | DHFR | [Data Not Available] | N/A |
| Methotrexate | DHFR | ~3.4 | CCR-CEM |
| Pemetrexed | DHFR | ~1.3 | L1210 |
Note: Data for this compound is not currently available in published literature and is presented here as a placeholder for future experimental results.
Experimental Protocols: DHFR Inhibition Assay
The following protocol outlines a typical spectrophotometric assay to determine the IC50 of a test compound against DHFR.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT
-
Test compounds (e.g., this compound, Methotrexate) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the test compound dilutions to the respective wells. Include a control with DMSO only.
-
Add 20 µL of recombinant DHFR enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a mixture of DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Workflows
To better understand the mechanism of action and the experimental setup, the following diagrams are provided.
Caption: The role of DHFR in the folate metabolic pathway and its inhibition.
Caption: Workflow for the spectrophotometric DHFR inhibition assay.
Safety Operating Guide
Proper Disposal of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate, ensuring the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous nature.[1] This document outlines the necessary procedures for the safe handling and disposal of this compound.
I. Immediate Safety Precautions and Spill Management
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[1]
In the event of a spill:
-
Avoid dust formation.[2]
-
For small spills, sweep up the material and shovel it into a suitable, closed container for disposal.[1][2]
-
For large spills, prevent the substance from entering drains or waterways.[2][3] Contain the spill using an inert absorbent material (e.g., sand, vermiculite) and transfer it to a sealed container for disposal.[3]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[1]
-
Waste Collection:
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
-
Contact EHS:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will provide specific guidance based on local, state, and federal regulations.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
III. Quantitative Data
Currently, publicly available safety data sheets do not specify quantitative concentration limits for the disposal of this compound. Disposal regulations are typically governed by local and national authorities. Please consult your local EHS for specific quantitative requirements.
| Parameter | Value | Source |
| Permissible Concentration in Effluent | Not Specified | Consult Local Regulations |
| Reportable Quantity (RQ) | Not Specified | Consult Local Regulations |
IV. Experimental Protocols
The recommended disposal method does not involve experimental protocols such as chemical neutralization or degradation in a standard laboratory setting. The standard and safest procedure is collection and disposal by a certified waste management company.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
For Immediate Implementation: This guide provides essential safety and logistical information for the handling and disposal of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS No. 20187-46-6). Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This document is intended for researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
To mitigate risks associated with the handling of this compound, the following personal protective equipment is mandatory. This compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1]
| PPE Category | Recommended Equipment | Standards and Specifications |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be used for splash-prone procedures. | Must meet EN166 (EU) or ANSI Z87.1 (US) standards. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Breakthrough time of the glove material should be considered. Always inspect gloves for damage before use. | |
| Skin and Body Protection | A flame-retardant lab coat is required. For larger scale operations or where spills are possible, an apron or full-body suit may be necessary. | |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary when handling the powder outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing exposure and preventing contamination. The following workflow outlines the necessary steps from preparation to final disposal.
Handling Protocol
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The designated work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors. Use spark-proof tools and explosion-proof equipment where necessary.[2]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all surfaces and equipment used.
Disposal Plan
Proper disposal of chemical waste is paramount to environmental safety and regulatory compliance.
-
Waste Identification and Segregation: All waste containing this compound must be classified as hazardous waste. Segregate it from other laboratory waste to prevent dangerous reactions.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not pour down the drain. Contaminated packaging should be disposed of as unused product.
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling of the specified chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
